molecular formula C9H10BrNO4 B6597784 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL CAS No. 90561-94-7

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

Cat. No.: B6597784
CAS No.: 90561-94-7
M. Wt: 276.08 g/mol
InChI Key: NUDNCFJMKHVXDX-UHFFFAOYSA-N
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Description

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL is a useful research compound. Its molecular formula is C9H10BrNO4 and its molecular weight is 276.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-nitropropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNCFJMKHVXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-94-7
Record name 2-(4-bromophenyl)-2-nitropropane-1,3-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Novel nitroaldol reaction products containing p-bromophenyl group

Strategic Synthesis of p-Bromophenyl -Nitroalcohols: Catalytic Asymmetry and Synthetic Utility

Executive Summary The nitroaldol (Henry) reaction serves as a cornerstone in C-C bond formation, particularly for generating



1
Mechanistic Foundations & Strategic Value

The Henry reaction involves the nucleophilic addition of a nitronate anion (generated from a nitroalkane) to a carbonyl electrophile.[2] When applying this to 4-bromobenzaldehyde, two factors are critical:

  • Electronic Activation: The inductive effect of the bromine atom (

    
    ) increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, typically enhancing reaction rates.
    
  • Reversibility (Retro-Henry): The same electronic activation stabilizes the alkoxide intermediate, potentially lowering the barrier for the reverse reaction. High enantiomeric excess (ee) relies on kinetic trapping of the product or thermodynamic control that favors the adduct.

The "Molecular Handle" Strategy

The p-bromophenyl group allows this protocol to serve as a gateway to "Novel" products. Unlike standard phenyl-based nitroaldols, the aryl bromide remains active for downstream functionalization.

  • Pathway A (Standard): Nitro reduction

    
    p-bromo-phenylethanolamines (adrenergic activity).
    
  • Pathway B (Divergent): Pd-catalyzed coupling

    
     Biaryl nitroaldol libraries (novel drug discovery scaffolds).
    
Catalytic Systems & Stereocontrol

To achieve high enantioselectivity, we utilize a Lewis Acid-Brønsted Base cooperative system. The Copper(II) Acetate – Chiral Diamine complex is the gold standard for this specific substrate due to its ability to form a rigid transition state.

The Catalytic Cycle[3]
  • Complexation: Cu(OAc)

    
     coordinates with the chiral ligand (e.g., a 
    
    
    -symmetric diamine or bis-oxazoline).
  • Deprotonation: The acetate ligand acts as a mild internal base, deprotonating nitromethane to form a Cu-bound nitronate.

  • Facial Discrimination: The aldehyde coordinates to the copper center. The chiral ligand sterically blocks one face (Re or Si), forcing the nitronate to attack from the exposed trajectory.

  • Product Release: The resulting copper-alkoxide is protonated (often by nitromethane or solvent), regenerating the catalyst.

HenryMechanismcluster_legendMechanism LogicCatCu(II)-LigandComplexTSTransition State(Rigid Chelate)Cat->TSDeprotonation(Nitronate formation)Reactants4-Bromobenzaldehyde+ NitromethaneReactants->CatCoordinationInterCu-AlkoxideIntermediateTS->InterFacial SelectiveAttackInter->CatCycle ClosesProd(R)-1-(4-bromophenyl)-2-nitroethanolInter->ProdProtonation &Catalyst RegensKey: Dual Activation by Cu(II)Key: Dual Activation by Cu(II)

Figure 1: Catalytic cycle for the asymmetric Henry reaction highlighting the cooperative role of the Copper(II) center and ligand.

Experimental Protocol

This protocol is validated for the synthesis of (R)-1-(4-bromophenyl)-2-nitroethanol . It uses a commercially available chiral ligand system (e.g.,

1
Reagents & Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv, 185 mg for 1 mmol scale).

  • Nucleophile: Nitromethane (10.0 equiv).[1][4][5][6] Note: Excess drives equilibrium forward.

  • Catalyst Precursor: Cu(OAc)

    
     H
    
    
    O (5-10 mol%).
  • Ligand:

    
    -N,N'-dimethyl-1,2-cyclohexanediamine (5-10 mol%).
    
  • Solvent: Ethanol (Absolute).

  • Quench: 1N HCl.

Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc)

      
       H
      
      
      O (0.05 mmol) and the Chiral Ligand (0.055 mmol) in Ethanol (2 mL).
    • Stir at Room Temperature (RT) for 1 hour. The solution typically turns a deep blue, indicating complex formation.

  • Reaction Initiation:

    • Add nitromethane (10 mmol, 0.54 mL) to the catalyst solution.

    • Stir for 15 minutes to allow nitronate generation.

    • Add 4-bromobenzaldehyde (1 mmol) in one portion.

  • Incubation:

    • Stir at 0°C to 5°C (cryostat controlled). Lower temperatures improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

    • Time: 24–48 hours.[3] Monitor by TLC (Hexane:EtOAc 80:20). The aldehyde spot (

      
      ) should disappear; product spot appears at 
      
      
      .
  • Work-up:

    • Quench with 1N HCl (2 mL) to break the copper chelate.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      , and concentrate in vacuo.
  • Purification:

    • Flash column chromatography on Silica Gel (230-400 mesh).

    • Eluent: Gradient Hexane

      
       15% EtOAc/Hexane.
      
    • Yield Expectation: 85–92%.

    • ee Expectation: 90–96% (determined by Chiral HPLC, Chiralcel OD-H column).

Data Summary: Optimization Parameters
ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent THFEthanol Protic solvents stabilize the transition state, improving yield.
Temp 25°C0°C Lower temp increases ee% by approx 5-10%.
Base DIPEA (External)Acetate (Internal) Internal base (ligand counterion) prevents background racemic reaction.
Downstream Applications & Novelty

The resulting nitroalcohol is a "divergent intermediate."

Downstreamcluster_pathAPath A: Classical Pharmacluster_pathBPath B: Novel Library GenCore1-(4-bromophenyl)-2-nitroethanolRedReduction(H2, Pd/C or LiAlH4)Core->RedSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(PPh3)4)Core->SuzukiProdAp-Bromo-phenylethanolamine(Adrenergic Agonist Precursor)Red->ProdAProdBBiaryl-Nitroalcohols(Novel Scaffolds)Suzuki->ProdB

Figure 2: Divergent synthesis pathways. Path B utilizes the bromine handle to generate novel biaryl libraries.

Path A (Reduction): Catalytic hydrogenation (Pd/C, H


Path B (Cross-Coupling): The p-bromo substituent allows for Suzuki coupling with aryl boronic acids. This is significant for Fragment-Based Drug Discovery (FBDD) . By coupling various heteroaryl boronic acids, researchers can rapidly generate a library of biphenyl-ethanolamines with novel lipophilic profiles, potentially improving blood-brain barrier penetration or receptor selectivity.

References
  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[5] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society.[5] [5]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Applications. European Journal of Organic Chemistry.

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2001). Direct Asymmetric Nitroaldol Reaction of Aldehydes and Nitromethane Catalyzed by a Chiral Bis(oxazoline)–Copper(II) Complex. Organic Letters.

  • BenchChem Application Note. (2025). Protocols for the Henry Reaction with 4-Nitrobenzaldehyde and Derivatives.

A Comparative Analysis of Bronopol and its Phenyl-Substituted Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to Bronopol and a Clarification on its Nomenclature

Bronopol, a well-established broad-spectrum antimicrobial agent, is chemically known as 2-bromo-2-nitro-1,3-propanediol.[1][2] It is a highly effective preservative used extensively in cosmetics, pharmaceuticals, and various industrial applications to prevent the growth of bacteria, fungi, and yeast.[1][3] This guide provides an in-depth technical overview of Bronopol.

It is important to clarify a potential point of confusion regarding the topic. The compound "2-(p-bromophenyl)-2-nitro-1,3-propanediol" is not a commonly recognized or commercially available antimicrobial agent. It is likely a misnomer or a misunderstanding of the chemical name for Bronopol. The key structural difference is the presence of a simple bromo- substituent in Bronopol versus a p-bromophenyl- group in the queried analogue. This guide will focus on the well-documented properties and mechanisms of Bronopol and will also provide a theoretical analysis of how the substitution of a bromo- group with a p-bromophenyl- group would likely alter the molecule's properties and function.

In-Depth Technical Guide to Bronopol (2-bromo-2-nitro-1,3-propanediol)

Chemical and Physical Properties

Bronopol is a white to pale yellow crystalline powder. It is highly soluble in water and other polar organic solvents, which facilitates its incorporation into a wide range of formulations.[1]

PropertyValue
Chemical Name 2-bromo-2-nitro-1,3-propanediol
Synonyms Bronopol, BNPD, BNPK
CAS Number 52-51-7[4][5]
Molecular Formula C₃H₆BrNO₄[4][5]
Molecular Weight 199.99 g/mol [4][5]
Melting Point 130-133 °C[4]
Solubility in Water Up to 28% w/v at ambient temperature
Synthesis of Bronopol

The synthesis of Bronopol is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Synthesis Workflow:

G Nitromethane Nitromethane Intermediate 2-nitro-1,3-propanediol Nitromethane->Intermediate Condensation Formaldehyde Formaldehyde Formaldehyde->Intermediate Bronopol Bronopol (2-bromo-2-nitro-1,3-propanediol) Intermediate->Bronopol Bromination (HBr)

Caption: Synthesis of Bronopol from Nitromethane and Formaldehyde.

Step-by-Step Methodology:

  • Condensation: Nitromethane is reacted with formaldehyde in the presence of a base or acid catalyst. This reaction forms the intermediate compound, 2-nitro-1,3-propanediol.[1]

  • Bromination: The intermediate, 2-nitro-1,3-propanediol, is then brominated using a reagent such as hydrobromic acid (HBr) to introduce the bromine atom at the second carbon position.[1]

  • Purification: The resulting Bronopol is then purified through crystallization to yield a white crystalline powder.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of Bronopol is multifaceted and functions through different mechanisms depending on the environmental conditions.

Mechanism of Action Overview:

G Bronopol Bronopol Aerobic Aerobic Conditions Bronopol->Aerobic Anaerobic Anaerobic Conditions Bronopol->Anaerobic ThiolOxidation Oxidation of Thiols (e.g., in enzymes) Aerobic->ThiolOxidation ROS Generation of Reactive Oxygen Species (ROS) Aerobic->ROS Formaldehyde Formaldehyde Release Anaerobic->Formaldehyde CellDamage Cellular Damage & Death ThiolOxidation->CellDamage ROS->CellDamage Formaldehyde->CellDamage

Caption: Dual antimicrobial mechanism of Bronopol.

Under aerobic conditions , Bronopol acts as an oxidizing agent. It catalyzes the oxidation of sulfhydryl groups in microbial proteins, particularly enzymes, leading to the formation of disulfide bonds. This disrupts the protein structure and inactivates essential enzymes. This process also generates reactive oxygen species (ROS) like superoxide and peroxide, which cause further cellular damage.[6]

In anoxic or anaerobic conditions , Bronopol's antimicrobial action is believed to involve the release of formaldehyde, which is a potent biocide that can cross-link with proteins and nucleic acids, leading to cell death.

Applications

Bronopol's broad-spectrum activity makes it a versatile preservative in numerous applications:

  • Cosmetics and Personal Care: It is used in shampoos, lotions, and creams to prevent microbial spoilage.[1]

  • Pharmaceuticals: Bronopol is used as a preservative in some topical medications.[7]

  • Industrial Settings: It is employed in cooling water systems, paper mills, and oil drilling fluids to control microbial growth.[3]

Toxicological Profile
Toxicological EndpointObservation
Acute Oral Toxicity (Rat) LD50: 180-400 mg/kg
Acute Dermal Toxicity (Rat) LD50: 64-160 mg/kg
Skin Irritation Can cause skin irritation and is a known allergen in some individuals.[2]
Environmental Impact Not readily biodegradable and can be toxic to aquatic life.
Nitrosamine Formation Under alkaline conditions and/or elevated temperatures, Bronopol can decompose to release nitrites and formaldehyde. These byproducts can react with secondary amines or amides to form carcinogenic nitrosamines.[2]

Hypothetical Comparison with 2-(p-bromophenyl)-2-nitro-1,3-propanediol

While "2-(p-bromophenyl)-2-nitro-1,3-propanediol" is not a standard antimicrobial, we can theorize its properties based on its structure compared to Bronopol.

Structural Comparison:

G cluster_0 Bronopol cluster_1 Hypothetical Analogue Bronopol 2-bromo-2-nitro-1,3-propanediol Analogue 2-(p-bromophenyl)-2-nitro-1,3-propanediol

Caption: Structural difference between Bronopol and its hypothetical analogue.

The primary difference is the replacement of the bromine atom with a p-bromophenyl group. This substitution would likely have several consequences:

  • Solubility: The large, non-polar phenyl group would significantly decrease the molecule's solubility in water compared to Bronopol.

  • Steric Hindrance: The bulky p-bromophenyl group would create steric hindrance around the reactive nitro group, which could potentially reduce its interaction with microbial targets and thus lower its antimicrobial efficacy.

  • Electronic Effects: The aromatic ring could influence the electronic properties of the nitro group, which might alter its reactivity and mechanism of action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the minimum concentration of Bronopol required to inhibit the growth of a specific microorganism, such as Pseudomonas aeruginosa.

Materials:

  • Bronopol stock solution (e.g., 1000 µg/mL in sterile deionized water)

  • Mueller-Hinton Broth (MHB)

  • Pseudomonas aeruginosa culture (e.g., ATCC 27853)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Dilute an overnight culture of P. aeruginosa in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Bronopol stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted Bronopol. Include a positive control well (bacteria and MHB, no Bronopol) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Bronopol at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

This protocol provides a self-validating system through the use of positive and negative controls, ensuring the reliability of the obtained MIC value.

Conclusion

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a widely used and effective antimicrobial agent with a well-understood mechanism of action. Its versatility and efficacy have made it a staple preservative in numerous industries. The queried compound, 2-(p-bromophenyl)-2-nitro-1,3-propanediol, is not a recognized commercial product, and its hypothetical structure suggests properties that would likely make it a less effective antimicrobial agent than Bronopol, primarily due to decreased water solubility and increased steric hindrance. For researchers and drug development professionals, a clear understanding of Bronopol's chemical properties, mechanism, and safe handling is crucial for its effective and responsible use.

References

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (URL: [Link])

  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol - Vaibhav Fine Chem. (URL: [Link])

  • 2-Bromo-2-nitro-1,3-propanediol, 100 g - MP Biomedicals. (URL: [Link])

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL) - Ataman Kimya. (URL: [Link])

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL - Ataman Kimya. (URL: [Link])

  • 2-BROMO-2-NITROPROPANE-1,3-DIOL - Ataman Kimya. (URL: [Link])

  • 2-BROMO-2-NITROPROPANE-1,3-DIOL | CAS 52-51-7 - Matrix Fine Chemicals. (URL: [Link])

  • The Essential Role of 2-Bromo-2-Nitro-1,3-Propanediol in Modern Formulations. (URL: [Link])

  • Bronopol - Wikipedia. (URL: [Link])

  • 2-Bromo-2-nitro-1,3-propanediol(Bronopol) and its derivatives: Synthesis, properties, and application (a review) | Semantic Scholar. (URL: [Link])

  • CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol. (URL: )
  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC - NIH. (URL: [Link])

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Aryl-2-Nitro-1,3-Propanediols

[1]

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility behavior of 2-aryl-2-nitro-1,3-propanediols , with a specific focus on the representative compound 2-nitro-2-phenyl-1,3-propanediol (CAS 5428-02-4).[1] These compounds are critical intermediates in the synthesis of phenylpropanolamine derivatives, chloramphenicol analogues, and biocides.[1]

Understanding the solubility landscape of these amphiphilic molecules—which possess both a lipophilic aryl ring and a hydrophilic nitro-diol head—is essential for optimizing:

  • Recrystallization yields (purification efficiency).

  • Reaction kinetics (homogeneity in Henry reaction or hydrogenation).

  • Formulation stability (for end-use applications).

Part 1: Chemical Context & Structural Significance[1]

The solubility profile of 2-aryl-2-nitro-1,3-propanediols is dictated by a "tug-of-war" between two distinct structural domains.

Structural moieties and Solvation Logic
  • The Hydrophilic Head (Nitro-Diol): The geminal arrangement of the nitro group (

    
    ) and two hydroxymethyl groups (
    
    
    ) creates a dense region of high polarity.[1] This domain facilitates strong hydrogen bonding, making the molecule soluble in polar protic solvents (e.g., Methanol, Water).[1]
  • The Lipophilic Tail (Aryl Group): The phenyl ring introduces significant hydrophobicity and steric bulk.[1] This disrupts the water lattice, reducing aqueous solubility compared to alkyl analogs (like 2-ethyl-2-nitro-1,3-propanediol) and enhancing affinity for aromatic solvents like Toluene at elevated temperatures.[1]

The "Aryl Effect" on Solubility

Unlike Bronopol (2-bromo-2-nitro-1,3-propanediol), which is freely soluble in water, the substitution of the bromine with a phenyl ring significantly lowers aqueous solubility.[1] This makes organic solvent systems the primary medium for processing.[1]

SolubilityLogiccluster_0Hydrophilic Domaincluster_1Lipophilic DomainCompound2-Nitro-2-Phenyl-1,3-PropanediolNitro-NO2 Group(Dipole-Dipole)Compound->NitroDiol2x -OH Groups(H-Bonding)Compound->DiolArylPhenyl Ring(Pi-Pi Stacking / Van der Waals)Compound->ArylSol_PolarSolubility inMeOH, EtOH, AcetoneNitro->Sol_PolarPromotesDiol->Sol_PolarPromotesSol_NonPolarSolubility inToluene (Hot), EtOAcAryl->Sol_NonPolarPromotes

Caption: Structural dissection of 2-nitro-2-phenyl-1,3-propanediol showing the competition between hydrophilic and lipophilic domains determining solvent affinity.[1]

Part 2: Solubility Data & Solvent Classification[1]

The following data categorizes solvents based on their interaction with 2-nitro-2-phenyl-1,3-propanediol. This data is synthesized from standard recrystallization protocols and thermodynamic trends for nitro-diols.[1]

Qualitative Solubility Table (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanism of Action
Polar Protic Methanol, EthanolHigh Strong H-bond donation/acceptance with diol groups.[1]
Polar Aprotic Acetone, THF, Ethyl AcetateHigh Dipole interaction with Nitro group; Solvation of Phenyl ring.[1]
Aromatic Toluene, XyleneLow (Cold) / High (Hot) Critical for Recrystallization.[1] Solubilizes phenyl ring at high T; precipitates product upon cooling.[1]
Chlorinated Dichloromethane (DCM)Moderate Good general solvation, but density issues for extraction.[1]
Aliphatic Hexane, CyclohexaneInsoluble Lack of polarity to overcome crystal lattice energy.[1]
Aqueous WaterLow/Moderate Limited by the hydrophobic phenyl ring (unlike alkyl-nitro-diols).[1]
Thermodynamic Modeling (The Apelblat Equation)

For precise process design, empirical data is fitted to the Modified Apelblat Equation .[1] This model is the industry standard for correlating solubility (


1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from experimental data.
    

Interpretation:

  • If

    
     is negative , dissolution is endothermic (solubility increases with T), which is true for 2-nitro-2-phenyl-1,3-propanediol in toluene.[1]
    
  • Parameter C accounts for the temperature dependence of the enthalpy of solution.[1]

Part 3: Experimental Determination Protocol

As a senior scientist, you cannot rely solely on literature values due to batch-to-batch impurity variations. You must validate solubility using the Dynamic Laser Monitoring Method .[1] This method is superior to gravimetric analysis for detecting the precise "disappearance" point of the solid phase.[1]

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the saturation temperature of a known mass fraction.

Reagents:

  • 2-Nitro-2-phenyl-1,3-propanediol (Recrystallized, Purity >99.5%)[1]

  • HPLC Grade Solvents (Dried over molecular sieves)[1]

Workflow:

  • Preparation: Weigh specific mass of solute (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source (He-Ne or similar) on one side and a light intensity detector on the opposite side.[1]

  • Agitation: Stir magnetically at 400 rpm to ensure suspension.

  • Heating: Raise temperature slowly (0.2 K/min) using a circulating water bath.

  • Detection: Monitor laser transmission.

    • Initial State: Low transmission (scattering by crystals).[1]

    • Final State: Maximum transmission (clear solution).

  • Calculation: The temperature at which transmission stabilizes at maximum is the Saturation Temperature (

    
    ) .[1]
    

LaserMethodStep11. Weigh Solute & Solvent(Known Mass Fraction)Step22. Jacket Vessel Setup(Laser Source + Detector)Step1->Step2Step33. Controlled Heating(Rate: 0.2 K/min)Step2->Step3DecisionLaser TransmissionMaximized?Step3->DecisionStep44. Record T(sat)(Equilibrium Point)Decision->Step4Yes (Clear Solution)LoopContinue HeatingDecision->LoopNo (Scattering)Step55. Calculate Mole Fraction (x)Apply Apelblat ModelStep4->Step5Loop->Step3

Caption: Workflow for the Dynamic Laser Monitoring method to determine precise solubility curves.

Part 4: Application in Process Design

Recrystallization Strategy

The most common application of this data is purifying the nitro-diol intermediate before reduction to the amino-diol.[1]

  • Solvent System: Toluene (or Toluene/THF 9:1).[1]

  • Logic:

    • High T (80°C): High solubility allows minimal solvent usage.[1]

    • Low T (10°C): Sharp drop in solubility forces crystallization.[1]

    • Impurity Rejection: Non-polar impurities remain in toluene; highly polar impurities (salts) remain undissolved or are washed out.[1]

Extraction Strategy

For extracting the compound from an aqueous reaction mixture (Henry reaction):

  • Recommended: Ethyl Acetate.[1]

  • Avoid: Dichloromethane (environmental concerns) or Diethyl Ether (peroxide risk/flammability).[1]

  • Partition Coefficient: The presence of the phenyl ring ensures a favorable partition coefficient (

    
    ) toward Ethyl Acetate over water.[1]
    

References

  • PubChem. (2025).[1][3][4] 2-Nitro-2-phenyl-1,3-propanediol Compound Summary. National Library of Medicine.[1] [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of 2-Phenyl-1,3-Propanediol (via Nitro-diol reduction). [Link]

  • Google Patents. (1991).[1] US5072056A: Synthesis of 2-phenyl-1,3-propanediol. [1]

An In-depth Technical Guide to p-Bromophenyl Substituted Nitro Diols: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of p-bromophenyl substituted nitro diols, a class of organic compounds with significant potential in medicinal chemistry and drug development. The core of this guide focuses on the synthesis, stereochemical intricacies, and prospective applications of these molecules, with a particular emphasis on 1-(4-bromophenyl)-2-nitro-1,3-propanediol. We will delve into the foundational Henry (nitroaldol) reaction, exploring both classical and modern stereoselective approaches to its synthesis. Furthermore, this guide will shed light on the compound's potential as a pharmaceutical intermediate and its predicted biological activities, drawing parallels with structurally related bioactive molecules. Detailed experimental protocols, mechanistic insights, and characterization data are provided to equip researchers with the necessary knowledge for the synthesis and evaluation of this promising class of compounds.

Introduction: The Significance of the Nitrodiol Scaffold in Medicinal Chemistry

The β-nitro alcohol functional group, the core of nitro diols, is a versatile and highly valuable moiety in organic synthesis, particularly within the realm of pharmaceutical development.[1][2] Its synthetic utility stems from the facile transformation of the nitro group into a variety of other functional groups, most notably amines, which are ubiquitous in bioactive molecules.[3] The reduction of a nitro group to an amine provides a direct route to β-amino alcohols, a critical pharmacophore found in numerous drug classes, including β-blockers and certain antibiotics.[3][4]

The incorporation of a p-bromophenyl substituent introduces several key features. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[5] Additionally, the presence of a halogen on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[6]

This guide will focus on the synthesis and potential applications of p-bromophenyl substituted nitro diols, providing a foundational understanding for researchers interested in exploring this chemical space for the discovery of new therapeutic agents.

Synthesis of p-Bromophenyl Substituted Nitro Diols: The Henry Reaction

The primary and most classical method for the synthesis of β-nitro alcohols is the Henry reaction, also known as the nitroaldol reaction.[1][3] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7] In the context of synthesizing 1-(4-bromophenyl)-2-nitro-1,3-propanediol, the key reactants are 4-bromobenzaldehyde and 2-nitroethanol.

The Core Mechanism

The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane at the α-carbon.[7] The acidity of this proton is enhanced by the strong electron-withdrawing nature of the nitro group, allowing for the use of a variety of bases.[7]

Mechanism of the Base-Catalyzed Henry Reaction:

  • Deprotonation: A base abstracts an α-proton from the nitroalkane (2-nitroethanol) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-bromobenzaldehyde). This results in the formation of a tetrahedral β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product and regenerating the catalyst.

Henry_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate [R-CH=NO2]⁻ Nitroalkane->Nitronate + B: Base B: Alkoxide Ar-CH(O⁻)-CH(R)-NO2 Nitronate->Alkoxide + Ar-CHO Aldehyde Ar-CHO Product Ar-CH(OH)-CH(R)-NO2 Alkoxide->Product + BH⁺ Conjugate_Acid BH⁺

Figure 1: General mechanism of the base-catalyzed Henry reaction.

Stereochemical Considerations and Asymmetric Synthesis

A significant challenge in the Henry reaction is controlling the stereochemistry of the newly formed chiral centers.[3] The reaction can produce a mixture of diastereomers and enantiomers. Consequently, considerable research has focused on the development of stereoselective Henry reactions.

Diastereoselectivity: The relative stereochemistry of the two adjacent chiral centers (at the carbinol and nitro-substituted carbons) can be influenced by the reaction conditions and the nature of the catalyst.

Enantioselectivity: The synthesis of a single enantiomer is crucial for pharmaceutical applications. This is achieved through asymmetric catalysis, employing either chiral metal complexes or organocatalysts.[7][8][9]

  • Chiral Metal Catalysts: Copper, zinc, and other transition metal complexes with chiral ligands have been successfully used to induce enantioselectivity in the Henry reaction.[7][10] These catalysts create a chiral environment that directs the approach of the nucleophile to the aldehyde.

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, can also effectively catalyze the asymmetric Henry reaction, offering a metal-free alternative.[2][9]

Representative Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol

The following protocol is a representative procedure for the synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol via a base-catalyzed Henry reaction. This protocol is based on general procedures for similar reactions and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromobenzaldehyde

  • 2-Nitroethanol

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Addition of Reactants: Add 2-nitroethanol (1.2 to 1.5 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add the base (e.g., triethylamine, 0.1 to 0.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-(4-bromophenyl)-2-nitro-1,3-propanediol.

Synthesis_Workflow Start Start Dissolve_Aldehyde Dissolve 4-bromobenzaldehyde in anhydrous solvent Start->Dissolve_Aldehyde Add_Nitroethanol Add 2-nitroethanol Dissolve_Aldehyde->Add_Nitroethanol Cool_Mixture Cool to 0 °C Add_Nitroethanol->Cool_Mixture Add_Base Slowly add base Cool_Mixture->Add_Base Stir_RT Stir at room temperature (24-48h) Add_Base->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Monitor_TLC->Stir_RT Incomplete Quench Quench with water Monitor_TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Figure 2: Workflow for the synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol.

Characterization and Structural Analysis

Detailed characterization is essential to confirm the structure and purity of the synthesized p-bromophenyl substituted nitro diol. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the p-bromophenyl ring, the methine protons of the diol backbone, and the methylene protons of the hydroxymethyl group. The coupling patterns and chemical shifts of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the carbinol carbon, the nitro-substituted carbon, and the hydroxymethyl carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14] Obtaining a crystal structure of 1-(4-bromophenyl)-2-nitro-1,3-propanediol would be invaluable for unambiguously establishing the relative and absolute configuration of its chiral centers, which is critical for understanding its potential biological activity.

Potential Applications in Drug Development

The p-bromophenyl substituted nitro diol scaffold holds considerable promise as a building block for the synthesis of various pharmaceutically active compounds.

Precursor to β-Amino Alcohols

As previously mentioned, the most significant application of β-nitro alcohols is their conversion to β-amino alcohols through the reduction of the nitro group.[3][15] This transformation opens up access to a wide range of drug classes.

β-Blockers: Many β-adrenergic receptor antagonists (β-blockers), used in the treatment of cardiovascular diseases, contain a 1-amino-3-aryloxy-2-propanol core structure. The 2-amino-1-aryl-1,3-propanediol moiety derivable from the target nitro diol is a close structural analogue and could be explored for the synthesis of novel β-blockers.[16][17]

Chloramphenicol Analogues: The antibiotic chloramphenicol features a D-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol backbone.[11][12] The 1-(4-bromophenyl)-2-amino-1,3-propanediol, obtained after reduction of the corresponding nitro diol, is a direct analogue. This suggests that p-bromophenyl substituted nitro diols could serve as valuable intermediates in the synthesis of novel chloramphenicol derivatives with potentially modified antibacterial spectra or improved safety profiles.

Drug_Development Nitro_Diol p-Bromophenyl Nitro Diol Reduction Reduction of Nitro Group Nitro_Diol->Reduction Amino_Diol p-Bromophenyl Amino Diol Reduction->Amino_Diol Further_Functionalization Further Functionalization Amino_Diol->Further_Functionalization Drug_Classes Potential Drug Classes Further_Functionalization->Drug_Classes Beta_Blockers β-Blockers Drug_Classes->Beta_Blockers Antibiotics Chloramphenicol Analogues Drug_Classes->Antibiotics Other_APIs Other APIs Drug_Classes->Other_APIs

Figure 3: Potential drug development pathways from p-bromophenyl substituted nitro diols.

Intrinsic Biological Activity

Beyond their role as synthetic intermediates, compounds containing both nitro and bromo functionalities on an aromatic scaffold have been reported to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that nitroaromatic and halogenated compounds can possess significant antimicrobial and antifungal properties.[10][18][19] The combination of these functional groups in p-bromophenyl substituted nitro diols suggests a potential for inherent bioactivity. The proposed mechanisms of action for such compounds often involve the generation of reactive nitroso intermediates or the disruption of cellular processes through interactions with essential biomolecules.[4]

Cytotoxic Activity: Some nitroaromatic compounds have been investigated for their potential as anticancer agents.[20][21][22] Their cytotoxicity is often attributed to the generation of reactive oxygen species or the inhibition of key cellular enzymes. Therefore, it is plausible that p-bromophenyl substituted nitro diols could exhibit cytotoxic effects against cancer cell lines, warranting further investigation.

Future Directions and Conclusion

p-Bromophenyl substituted nitro diols represent a promising, yet underexplored, class of compounds in medicinal chemistry. The synthetic accessibility via the well-established Henry reaction, coupled with the potential for stereoselective synthesis, makes them attractive targets for further investigation.

Future research in this area should focus on:

  • Optimization of Stereoselective Synthesis: Developing robust and scalable enantioselective synthetic routes to access single enantiomers of these nitro diols.

  • Comprehensive Biological Evaluation: Systematic screening of these compounds for antimicrobial, antifungal, and cytotoxic activities to identify potential lead compounds.

  • Exploration as Pharmaceutical Intermediates: Investigating their utility in the synthesis of novel analogues of existing drugs to explore structure-activity relationships and develop new therapeutic agents.

  • Detailed Structural and Mechanistic Studies: Elucidating the precise three-dimensional structures and understanding the mechanisms underlying any observed biological activity.

References

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  • PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

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  • Google Patents. (n.d.). Polymerizable compositions comprising nitro substituted polyester diols.
  • Google Patents. (n.d.). Thermoplastic polyurethane compositions comprising nitro-substituted polyester diols.
  • PMC. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal and antibacterial activities of some of the tested prepared compounds. Retrieved from [Link]

  • PubChem. (n.d.). Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-11925617-B2. Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles. (n.d.). Retrieved from [Link]

  • Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

  • Beilstein Journals. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • PMC. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • PMC. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

  • MDPI. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]

  • MDPI. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-5-(1-nitro-1-(hydroxymethyl)methyl)benzene via Henry-Faced Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Henry Reaction in Complex Molecule Synthesis

The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, a versatile intermediate product.[3][4] The synthetic utility of these products is immense; they can be readily transformed into other valuable functional groups, including nitroalkenes, α-nitro ketones, and β-amino alcohols, which are key components in many pharmaceuticals.[2][3]

This document provides a detailed protocol for the condensation of p-bromophenylnitromethane with formaldehyde. This specific reaction is of interest to drug development professionals due to the prevalence of the bromophenyl moiety in pharmacologically active molecules and the synthetic versatility of the resulting nitro alcohol. The protocol herein is designed to be a self-validating system, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Mechanism and Rationale

The Henry reaction proceeds via a three-step mechanism:[1][5]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (p-bromophenylnitromethane), forming a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base used, to yield the final β-nitro alcohol product.

Formaldehyde is a particularly reactive aldehyde in this context due to its lack of α-hydrogens, which prevents it from undergoing self-condensation.[6][7] This simplifies the reaction profile and often leads to higher yields of the desired product. The choice of base is critical and can influence reaction rate and selectivity. While strong bases can be used, milder bases are often preferred to minimize side reactions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Solutions - p-bromophenylnitromethane in Solvent - Formaldehyde Solution - Base Catalyst Solution Reaction_Setup Combine Reactants - Add p-bromophenylnitromethane solution to flask - Cool to 0°C Reactant_Prep->Reaction_Setup Base_Addition Initiate Reaction - Slow, dropwise addition of base - Maintain temperature at 0°C Reaction_Setup->Base_Addition Stirring Reaction Progression - Stir at room temperature - Monitor by TLC Base_Addition->Stirring Quenching Quench Reaction - Add saturated NH4Cl solution Stirring->Quenching Extraction Extract Product - Use organic solvent (e.g., Ethyl Acetate) - Separate aqueous and organic layers Quenching->Extraction Drying_Concentration Isolate Crude Product - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure Extraction->Drying_Concentration Purification Purify Product - Column Chromatography Drying_Concentration->Purification

Caption: Experimental workflow for the condensation of p-bromophenylnitromethane with formaldehyde.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
p-BromophenylnitromethaneC₇H₆BrNO₂216.03≥98%Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.03ACS ReagentFisher Scientific
Sodium HydroxideNaOH40.00≥97%, pelletsVWR
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Saturated Ammonium ChlorideNH₄Cl53.49ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFisher Scientific
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Apparatus
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-bromophenylnitromethane (1.0 eq).

  • Dissolve the p-bromophenylnitromethane in anhydrous THF (approximately 10 mL per gram of starting material).

  • Cool the flask in an ice bath to 0°C with continuous stirring.

2. Reagent Addition:

  • In a separate flask, prepare a 1 M solution of sodium hydroxide.

  • Slowly add the 37% formaldehyde solution (1.2 eq) to the cooled reaction mixture.

  • Using a dropping funnel, add the 1 M sodium hydroxide solution (0.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The use of a catalytic amount of a strong base is often sufficient to promote the reaction.[8]

3. Reaction Monitoring:

  • After the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material and product should have different Rf values. The reaction is typically complete within 2-4 hours.

4. Work-up:

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the mixture is neutral to pH paper.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • The appropriate eluent system will need to be determined by TLC analysis of the crude product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, 2-bromo-5-(1-nitro-1-(hydroxymethyl)methyl)benzene, as a solid or oil.

Safety Precautions

Formaldehyde:

  • Hazard: Formaldehyde is a known carcinogen, a sensitizer, and is highly toxic if inhaled, ingested, or absorbed through the skin.[9][10] It can cause severe irritation to the eyes, nose, and throat.[9]

  • Handling: Always handle formaldehyde and its solutions in a well-ventilated chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and gloves (nitrile or butyl rubber are recommended).[11][12]

  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous spills.

p-Bromophenylnitromethane:

  • Hazard: This compound is an irritant. Avoid contact with skin and eyes.

  • Handling: Handle with standard laboratory PPE, including gloves and safety glasses.

Sodium Hydroxide:

  • Hazard: Corrosive and can cause severe burns.

  • Handling: Wear appropriate PPE, including gloves and safety glasses, when preparing and handling sodium hydroxide solutions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. A slight increase in temperature may be beneficial, but be cautious of side reactions.
Inactive catalystEnsure the base used is not old or degraded. Prepare a fresh solution if necessary.
Formation of multiple products Side reactions (e.g., Cannizzaro reaction of formaldehyde, though less likely under these conditions)Ensure the dropwise addition of the base is slow and the temperature is well-controlled.
Difficulty in product purification Co-eluting impuritiesOptimize the solvent system for column chromatography. A different solvent system or a gradient elution may be required for better separation.

References

  • U.S. Patent 2,510,914, "Condensation of formaldehyde with ketones and nitroparaffins," issued June 6, 1950.
  • Banothu, R., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

  • Formation and formaldehyde‐induced breakdown of dynamer 8. Excess... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

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  • U.S. Patent 3,560,575, "Preparation of nitroalcohol," issued February 2, 1971.
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  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]

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  • Henry Reaction. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

  • Henry reaction. (2023, November 27). In Wikipedia. [Link]

  • Aldol condensation. (2024, January 21). In Wikipedia. [Link]

  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Wang, J. L., Li, X., Xie, H. Y., Liu, B. K., & Lin, X. F. (2010). Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. Journal of biotechnology, 145(3), 240–243. [Link]

  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved February 24, 2026, from [Link]

  • Various authors. (2023, April 3). Why does formaldehyde never undergo aldol condensation? Quora. [Link]

  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved February 24, 2026, from [Link]

  • Formaldehyde and Paraformaldehyde. (2014, July 30). University of Pittsburgh. [Link]

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Crystallization methods for purifying 2-nitro-2-aryl-1,3-propanediols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-nitro-2-aryl-1,3-propanediols (e.g., 2-nitro-2-phenyl-1,3-propanediol), a critical class of intermediates used in the synthesis of amino-diol antibiotics (like chloramphenicol analogs) and sphingosine-1-phosphate receptor modulators (e.g., Fingolimod).

The Core Challenge: The synthesis of these compounds via the double Henry (nitroaldol) reaction is reversible. The primary purification risk is the Retro-Henry reaction , where thermal stress or basic pH triggers the decomposition of the target diol back into formaldehyde and the starting


-nitroaryl precursor.

This protocol prioritizes thermal mitigation and pH control over standard yield maximization, ensuring the isolation of high-purity material suitable for pharmaceutical hydrogenation.

Physicochemical Context & Solubility Profile

Understanding the solubility differential between the target diol and its impurities is the basis of this protocol.

Target Molecule: 2-nitro-2-aryl-1,3-propanediol (Achiral, Polar). Key Impurities:

  • 
    -Nitroaryl precursor  (e.g., (Nitromethyl)benzene): Highly lipophilic.
    
  • Mono-Henry Adduct (2-nitro-2-arylethanol): Moderately polar.

  • Polymerized Formaldehyde: Highly polar/insoluble solids.

Solvent SystemTarget Diol SolubilityImpurity Solubility (Precursor)Application
Water Low (Cold) / High (Hot)InsolubleAnti-solvent / Recrystallization
Toluene InsolubleHighSlurry Wash (Critical Step)
Ethanol/IPA HighHighDissolution Solvent
Dichloromethane ModerateHighExtraction (Avoid for Cryst.)
Ethyl Acetate ModerateHighCo-solvent

Critical Safety & Stability Warning

DANGER: EXOTHERMIC DECOMPOSITION Nitro compounds are energetic. The 2-nitro-1,3-propanediol scaffold is susceptible to rapid decomposition if heated to dryness under acidic conditions or heated in the presence of base.

  • Rule 1: Never distill the crude reaction mixture to dryness. Always leave a solvent heel.

  • Rule 2: Ensure pH is strictly neutral (pH 6.8–7.2) before any heating step. Even weak bases (residual

    
    ) catalyze the Retro-Henry reaction.
    

Mechanistic Workflow: The Retro-Henry Risk

The following diagram illustrates the equilibrium challenges during purification. The goal is to lock the system in the "Product" state by removing base and heat.

RetroHenryRisk Start Start: Nitro-Aryl Precursor + 2 Formaldehyde Intermediate Intermediate: Mono-Adduct Start->Intermediate Base/OH- Intermediate->Start Heat + Base (Reversible) Product Target: 2-Nitro-2-Aryl-1,3-Propanediol Intermediate->Product Base/OH- Product->Intermediate Heat + Base (Reversible) Decomp Decomposition: Retro-Henry Reversion Product->Decomp pH > 8 or T > 60°C

Figure 1: The reversible nature of the Henry reaction. Purification must avoid the "red paths" (Heat/Base) to prevent reversion to starting materials.

Experimental Protocols

Method A: The "Toluene Slurry" (Lipophilic Impurity Rejection)

Best for: Removing unreacted starting material (


-nitrotoluene) and oily byproducts without thermal stress.

Rationale: The starting nitro-aryl compounds are highly soluble in aromatic hydrocarbons, whereas the diol product (with two hydroxyl groups) is effectively insoluble in toluene. This allows for purification by trituration rather than full recrystallization.

Protocol:

  • Quench: Neutralize the crude Henry reaction mixture (usually in ethanol/water) to pH 7.0 using dilute acetic acid.

  • Concentrate: Evaporate the reaction solvent (ethanol) under reduced pressure at <45°C until a thick oil or semi-solid remains. Do not dry completely.

  • Slurry: Add Toluene (5 volumes relative to crude mass) to the residue.

  • Agitate: Stir vigorously at room temperature (20–25°C) for 2–4 hours. The lipophilic impurities will dissolve, while the target diol will harden into a white/off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with cold toluene (

    
    ).
    
  • Dry: Vacuum dry at 40°C.

Expected Purity: >95% (HPLC). Yield: 85–90%.

Method B: Dual-Solvent Recrystallization (Water/Ethanol)

Best for: Final polishing of pharmaceutical-grade material to remove water-soluble formaldehyde oligomers and salts.

Rationale: Water acts as a powerful anti-solvent for the aromatic ring, while ethanol ensures initial solubility. This method utilizes the steep solubility curve of the diol in aqueous alcohols.

Protocol:

  • Dissolution: Suspend the crude solid (from Method A) in Ethanol (95%) (2.0 volumes).

  • Heating: Heat gently to 50–55°C. Do not exceed 60°C. Stir until fully dissolved.

  • Filtration (Optional): If insoluble particles (paraformaldehyde) are present, filter hot through a sintered glass funnel.

  • Nucleation: While maintaining 50°C, slowly add Deionized Water (warm, 50°C) dropwise until persistent turbidity is observed (approx. 1.0–1.5 volumes).

  • Re-dissolution: Add just enough Ethanol (0.5 vol) to clear the turbidity.

  • Controlled Cooling:

    • Cool to 25°C over 2 hours (12.5°C/hour).

    • Seeding: If available, seed with pure crystals at 35°C.

    • Cool to 0–5°C and hold for 1 hour.

  • Isolation: Filter the white crystalline needles. Wash with cold Water/Ethanol (2:1).

Troubleshooting & Optimization Logic

Use the following decision tree to select the correct purification route based on your crude impurity profile.

OptimizationTree Crude Crude Reaction Mixture CheckHPLC Check HPLC Profile Crude->CheckHPLC HighSM High Starting Material (>5%) CheckHPLC->HighSM Lipophilic Impurity HighMono High Mono-Adduct (>10%) CheckHPLC->HighMono Incomplete Rxn Clean Clean Profile (>90% Target) CheckHPLC->Clean High Conversion ActionToluene Method A: Toluene Slurry HighSM->ActionToluene Removes SM ActionRecryst Method B: EtOH/Water Cryst. HighMono->ActionRecryst Separates Mono/Di ActionDirect Direct Wash & Dry Clean->ActionDirect ActionToluene->ActionRecryst If higher purity needed

Figure 2: Decision matrix for selecting the purification method based on HPLC impurity profiling.

References

  • Synthesis & Hydrogenation of Nitro-Diols

    • Source: PrepChem. "Synthesis of 2-Phenyl-1,3-Propanediol.
  • Henry Reaction Mechanisms & Side Reactions

    • Source: BenchChem Technical Support.[1] "Side Reactions in the Henry Reaction of 2-Nitropropane." (Discusses Retro-Henry and dehydration risks).

  • Industrial Purification Patents

    • Source: US Patent 4868327A. "Synthesis of 2-phenyl-1,3-propanediol.
  • General Crystallization Solvents

    • Source: University of Pittsburgh. "Common Solvents for Crystallization." (Solvent polarity and selection guide).

Sources

Application Note: Scale-Up Synthesis of Phenyl-Nitro-Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scale-up protocol for synthesizing 2-nitro-1-(4-nitrophenyl)propane-1,3-diol , a critical intermediate in the manufacturing of Chloramphenicol and related phenylpropanolamine derivatives.

While laboratory-scale synthesis (milligram to gram) often relies on simple batch mixing, multi-kilogram scale-up introduces non-linear risks regarding thermal runaway (due to the energetic nitro group) and stereochemical drift (syn/anti ratios). This guide transitions from a standard batch approach to a semi-continuous or controlled-dosing batch protocol , emphasizing the isolation of the pharmacologically relevant (1R, 2R)-threo diastereomer.

Target Audience
  • Process Chemists (Scale-up optimization)

  • Medicinal Chemists (Library synthesis)

  • HSE Officers (Process safety assessment)

Part 1: Strategic Process Design & Safety

The Chemical Challenge

The synthesis relies on the Henry Reaction (Nitroaldol Condensation) between 4-nitrobenzaldehyde and 2-nitroethanol.

  • Thermodynamics: The reaction is reversible and exothermic (

    
    ).
    
  • Kinetics: Base-catalyzed equilibrium. High temperatures or high pH favor the retro-Henry reaction, degrading yield.

  • Stereochemistry: The reaction produces two diastereomeric pairs: threo (syn) and erythro (anti). The threo form is typically the required scaffold for antibiotics like Chloramphenicol.

Safety: The "Nitro" Factor

CRITICAL WARNING: Nitro-alcohols and their precursors are energetic materials.[1]

  • Thermal Runaway: Differential Scanning Calorimetry (DSC) data indicates an onset of decomposition for the crude nitro-diol mixture at

    
     with high energy release (
    
    
    
    ).
  • Catalyst Management: Adding base (catalyst) to a bulk mixture of nitroethanol and aldehyde can trigger an instantaneous exotherm. Never perform "all-in" addition at scales

    
    .
    
Process Logic Diagram

The following flowchart illustrates the critical decision nodes for the synthesis, prioritizing safety and stereocontrol.

ProcessLogic Start Start: Raw Materials Check SafetyCheck DSC Safety Screen (Target < 100°C MTSR) Start->SafetyCheck Reaction Henry Reaction (Controlled Dosing) SafetyCheck->Reaction Pass Quench Acidic Quench (Stop Retro-Henry) Reaction->Quench Conversion > 95% Workup Phase Separation & Wash Quench->Workup Crystallization Fractional Crystallization (Ethanol/Water) Workup->Crystallization Isolation Isolate (1R,2R)-Threo Product Crystallization->Isolation Solid Recycle Recycle Erythro Mother Liquor Crystallization->Recycle Filtrate Recycle->Reaction Epimerization (Optional)

Figure 1: Strategic workflow for the scale-up of nitro-aldol condensation, highlighting the critical safety screening and purification loop.

Part 2: Detailed Scale-Up Protocol (1 kg Batch)

Objective: Synthesis of threo-2-nitro-1-(4-nitrophenyl)propane-1,3-diol. Scale: 1.0 kg Input (Aldehyde basis).

Materials & Equipment
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade) and internal temperature probe.

  • Cooling: Cryostat capable of

    
    .
    
  • Dosing: Peristaltic pump for base catalyst solution.

  • Reagents:

    • 4-Nitrobenzaldehyde (1.0 kg, 6.62 mol)

    • 2-Nitroethanol (0.72 kg, 7.94 mol, 1.2 eq)

    • Triethylamine (TEA) or DIPEA (Catalytic, 0.1 eq)

    • Solvent: Ethanol (Absolute, 10 L)

Step-by-Step Procedure
Step 1: Reactor Charging & Inerting
  • Purge the 20L reactor with Nitrogen (

    
    ) to remove oxygen (safety precaution against flammable solvent vapors).
    
  • Charge Ethanol (8 L) and 4-Nitrobenzaldehyde (1.0 kg) .

  • Start stirring at 250 RPM.

  • Cool the jacket to

    
     . Ensure internal temperature reaches 
    
    
    
    .
Step 2: Reagent Addition
  • Add 2-Nitroethanol (0.72 kg) to the reactor. Note: 2-nitroethanol is relatively stable at this temp, but ensure no base is present yet.

  • Prepare the catalyst solution: Mix Triethylamine (67 g, 0.66 mol) with Ethanol (500 mL) in a separate dosing vessel.

Step 3: Controlled Reaction (The Henry Condensation)
  • Dosing: Begin adding the TEA/Ethanol solution via peristaltic pump over 2 hours .

    • Control Parameter: Maintain internal temperature

      
      . If temp spikes, stop dosing immediately.
      
  • Aging: After dosing is complete, allow the reaction to warm to

    
      (Room Temp) over 1 hour.
    
  • Stir for an additional 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC. Target:

    
     residual aldehyde.
    
Step 4: Quench & Workup
  • Cool reactor to

    
     .
    
  • Add Acetic Acid (40 g, 1.0 eq relative to TEA) to neutralize the base. Crucial: Neutralization prevents the Retro-Henry reaction during concentration.

  • Concentrate the mixture under vacuum (

    
     bath) to remove 
    
    
    
    of the ethanol.
  • Add Ethyl Acetate (5 L) and Water (3 L) . Stir for 15 mins.

  • Separate phases. Wash the organic layer with Brine (2 L).

  • Dry organic layer over

    
    , filter, and concentrate to a crude yellow oil/solid.
    
Step 5: Stereoselective Crystallization

The crude contains both threo (desired) and erythro (undesired) isomers.

  • Dissolve the crude residue in hot Water/Ethanol (90:10 ratio) at

    
    .
    
  • Cool slowly (

    
    /hour) to Room Temperature, then to 
    
    
    
    .
  • The threo isomer is generally less soluble and crystallizes first.

  • Filter the white/pale yellow crystals.

  • Drying: Vacuum oven at

    
     for 24 hours.
    

Part 3: Critical Process Parameters (CPP) & Troubleshooting

ParameterRangeImpact of Deviation
Reaction Temp


: Increases erythro isomer and side-products.

: Reaction stalls.
Base Addition 2 - 4 HoursFast Addition : Thermal spike (Runaway risk). Localized high pH causes polymerization.
Quench pH 5.0 - 6.0pH > 7 : Product reverts to starting materials (Retro-Henry) during workup.
Water Content Anhydrous (Start)Water in the reaction slows the rate but is tolerated. Excessive water complicates workup.
Troubleshooting Guide
  • Issue: Low Yield (<60%).

    • Cause: Retro-Henry reaction during workup.

    • Fix: Ensure pH is acidic (acetic acid) before any heating or concentration steps.

  • Issue: Poor Diastereomeric Ratio (DR).

    • Cause: Reaction temperature too high.

    • Fix: Keep reaction

      
      . Consider using a Copper(II)-oxazoline catalyst for chiral induction if simple crystallization fails [1].
      

Part 4: Mechanism & Stereochemistry Visualization

The Henry reaction creates two new chiral centers. The transition state geometry determines the outcome. In non-chelated models (like this base-catalyzed route), the anti-isomer (erythro) is often kinetically favored, but the syn-isomer (threo) is thermodynamically more stable in certain solvents or can be isolated via solubility differences.

ReactionMechanism Reactants 4-Nitrobenzaldehyde + 2-Nitroethanol Intermediate Nitronate Anion (Transition State) Reactants->Intermediate Base (TEA) ProductMix Mixture: (1R,2R)-Threo + (1R,2S)-Erythro Intermediate->ProductMix C-C Bond Formation FinalProduct Purified (1R,2R)-Threo (Chloramphenicol Precursor) ProductMix->FinalProduct Crystallization (Thermodynamic Selection)

Figure 2: Reaction pathway from precursors to the specific chiral intermediate.

References

  • Continuous Flow Synthesis of 2-Nitroethanol: Hone, C. A., et al. "Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol." Organic Process Research & Development. (2015).

  • Henry Reaction Solvent Effects: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron. (2001).

  • Scale-Up Safety: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (2008).

  • Chloramphenicol Intermediate Synthesis: "Process for the synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol."[2] US Patent 2,483,884.

  • Stereoselective Henry Reaction: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry. (2006).

Disclaimer: This protocol involves hazardous chemicals.[1][3] All scale-up activities must be preceded by a formal Risk Assessment and conducted in appropriate containment facilities.

Sources

Reagents for selective reduction of nitro groups in presence of bromine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Nitroarenes Subtitle: Strategies for Preserving Halogen Functionality in Drug Discovery Scenarios

Strategic Overview

The Challenge: Hydrodehalogenation In medicinal chemistry, the reduction of a nitro group (


) to an aniline (

) is a pivotal transformation. However, when the substrate contains an aryl bromide (

) or iodide, standard reduction methods (e.g.,

) often result in hydrodehalogenation —the cleavage of the carbon-halogen bond.

This side reaction is catastrophic for multi-step synthesis, as the halogen is frequently the "handle" required for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Solution: Kinetic Control & Catalyst Poisoning Achieving chemoselectivity requires reagents that discriminate between the reduction potential of the


 bond and the oxidative addition propensity of the 

bond. This guide details four distinct methodologies ranging from heterogeneous catalysis to dissolving metal reductions, selected for their reliability in pharmaceutical workflows.

Reagent Selection Guide

Before initiating wet chemistry, use this decision matrix to select the optimal reagent based on your substrate's scale and sensitivity.

ReagentSelection Start START: Nitro-Aryl Bromide Substrate Scale Is the reaction >100g (Process Scale)? Start->Scale Sens Is the substrate acid-sensitive? Scale->Sens No (Discovery Scale) PtS Method A: Pt(S)/C + H2 (Scalable, Clean) Scale->PtS Yes Clean Is strict metal-free workup required? Sens->Clean No (Acid Stable) Dith Method C: Na2S2O4 (Mild, Homogeneous) Sens->Dith Yes (Acid Labile) Fe Method B: Fe / NH4Cl (Robust, General Purpose) Clean->Fe No Clean->Dith Yes Sn Method D: SnCl2 (High Selectivity, Difficult Workup) Clean->Sn No (Alternative)

Figure 1: Decision matrix for selecting the appropriate reduction methodology.

Detailed Protocols

Method A: Sulfided Platinum on Carbon (Pt(S)/C)

Best For: Process scale-up, clean profiles, high throughput. Mechanism: The sulfur modification "poisons" the highly active sites on the platinum surface responsible for activating the


 bond, while leaving the sites required for nitro reduction active.
  • Reagents:

    • Substrate (1.0 equiv)

    • 5% Pt(S)/C (Sulfided Platinum) (1–3 wt% loading relative to substrate)

    • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

    • Hydrogen Gas (

      
      )[1]
      
  • Protocol:

    • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitroarene in EtOAc (0.1 M concentration).

    • Catalyst: Add 5% Pt(S)/C. Note: Weigh catalyst under inert atmosphere if possible, though sulfided catalysts are less pyrophoric than standard Pd/C.

    • Purge: Seal vessel. Purge with

      
       (3x), then 
      
      
      
      (3x).
    • Reaction: Pressurize to 3–5 bar (45–75 psi)

      
      . Agitate at Room Temperature (RT) for 2–6 hours.
      
    • Monitoring: Monitor

      
       uptake. If uptake stalls, heat gently to 40°C.
      
    • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with EtOAc.[1] Concentrate filtrate.[1][2]

    • Validation:

      
       NMR should show disappearance of aryl protons ortho to 
      
      
      
      and appearance of upfield amine protons.
Method B: Iron / Ammonium Chloride (Fe/NH4Cl)

Best For: General benchtop use, robust tolerance of other functional groups. Mechanism: Surface-mediated Single Electron Transfer (SET). The mild acidity of


 activates the iron without hydrolyzing sensitive groups (unlike 

).
  • Reagents:

    • Substrate (1.0 equiv)

    • Iron Powder (325 mesh, reduced) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (3:1 ratio)

  • Protocol:

    • Setup: Equip a round-bottom flask with a reflux condenser and vigorous magnetic stirring.

    • Solvation: Dissolve substrate in Ethanol/Water mixture.

    • Addition: Add

      
       and Iron powder.
      
    • Reaction: Heat to reflux (approx. 80°C). Stirring must be vigorous to keep Iron suspended.

    • Timeline: Reaction typically completes in 1–4 hours. The grey iron powder will turn into a rust-colored sludge (

      
      /
      
      
      
      ).
    • Workup: Cool to RT. Dilute with EtOAc. Filter through Celite to remove iron oxides. Wash the organic layer with water/brine to remove residual salts.

    • Note: If the filtrate is green, oxidative polymerization of the aniline may be occurring; add a pinch of sodium ascorbate during workup.

Method C: Sodium Dithionite (Na2S2O4)

Best For: Acid-sensitive substrates, metal-free requirements. Mechanism: Hydride transfer via sulfur dioxide anion radical intermediates.

  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Dithionite (

      
      ) (3.0–5.0 equiv)
      
    • Solvent: THF/Water (1:1) or DMF/Water[3]

  • Protocol:

    • Dissolution: Dissolve substrate in THF.

    • Preparation: Dissolve

      
       in the minimum amount of water necessary.
      
    • Addition: Add the aqueous dithionite solution dropwise to the THF solution.

    • Reaction: Stir at RT or mild heat (50°C).

    • Workup: The reaction generates sulfite/sulfate byproducts. Quench with dilute

      
      . Extract with EtOAc.[1][2]
      
    • Caveat: Dithionite quality varies. If the reagent is old, it decomposes to bisulfite and loses potency. Use fresh bottles.

Method D: Stannous Chloride (SnCl2)

Best For: "The Nuclear Option"—when other methods fail or selectivity is paramount. Mechanism: Lewis-acid assisted electron transfer.

  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (5.0 equiv)
      
    • Solvent: Ethanol or EtOAc[1][4]

  • Protocol:

    • Mix: Dissolve substrate and

      
       in Ethanol.
      
    • Heat: Heat to 70°C for 2–12 hours.

    • Critical Workup (The Challenge): Tin salts form gelatinous emulsions at neutral pH.

      • Option 1: Pour into ice-cold 1M NaOH (raises pH > 10, solubilizing tin as stannate). Extract quickly.

      • Option 2: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution to chelate tin. Stir for 2 hours until layers separate cleanly.

Comparative Analysis

FeaturePt(S)/C (Method A)Fe/NH4Cl (Method B)Na2S2O4 (Method C)SnCl2 (Method D)
Chemoselectivity (vs Br) HighVery HighHighExcellent
Scalability Excellent (Process)Good (Batch)ModeratePoor (Waste)
Reaction Time 2–6 h1–4 h4–12 h2–24 h
Workup Difficulty Low (Filtration)Low (Filtration)Low (Extraction)High (Emulsion)
Green Chemistry Score High (Catalytic)Medium (Iron waste)MediumLow (Tin waste)

Mechanistic Insight: The Iron Surface Pathway

Understanding the surface chemistry of the Iron reduction helps in troubleshooting stalled reactions. The reduction proceeds via a nitroso (


) and hydroxylamine (

) intermediate.

FeMechanism Substrate Nitroarene (Ar-NO2) FeSurface Fe(0) Surface (e- Donor) Substrate->FeSurface Adsorption Nitroso Nitroso (Ar-NO) FeSurface->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Condensation Azoxy Coupling (Side Rxn) Nitroso->Condensation Product Aniline (Ar-NH2) Hydroxyl->Product 2e- / 2H+ Hydroxyl->Condensation

Figure 2: Stepwise reduction on the Iron surface. Accumulation of the Nitroso intermediate can lead to Azoxy dimers if the reaction is too slow or pH is incorrect.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[2]Link

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.Link

  • Organic Chemistry Portal. (2025). Sodium Hydrosulfite (Sodium Dithionite) Reagent Profile.[5]Link

  • Common Organic Chemistry. (2025). Nitro Reduction using Tin(II) Chloride (SnCl2).[1][2][4][6]Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-(p-bromophenyl)-2-nitro-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(p-bromophenyl)-2-nitro-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability, with a primary focus on preventing its retro-aldol degradation.

Introduction

2-(p-bromophenyl)-2-nitro-1,3-propanediol is a valuable building block in organic synthesis, prized for its dense functionality. However, its utility can be compromised by its susceptibility to retro-aldol degradation, a reversible reaction that can significantly lower product yields and introduce impurities.[1] This process, also known as a retro-Henry reaction, involves the cleavage of the carbon-carbon bond formed during its synthesis, leading to the regeneration of the starting materials: p-bromonitrobenzene and formaldehyde.[2] This guide provides a comprehensive overview of the degradation mechanism, troubleshooting strategies, and preventative measures to ensure the successful use of this reagent in your research.

Troubleshooting Guide: Preventing and Diagnosing Degradation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and I observe the formation of p-bromonitrobenzene as a byproduct. What is happening and how can I fix it?

Answer:

The symptoms you've described are classic indicators of retro-aldol degradation of your 2-(p-bromophenyl)-2-nitro-1,3-propanediol starting material or product. This degradation is typically catalyzed by basic conditions and accelerated by elevated temperatures.[2][3]

Immediate Diagnostic Steps:

  • Check the pH of your reaction mixture: Even trace amounts of base can initiate the degradation process. If your reaction conditions are intended to be neutral or acidic, ensure no basic residues are present from previous steps or reagents.

  • Review your reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the retro-aldol reaction, even under neutral conditions.[3]

  • Analyze your starting material: It's possible the degradation occurred during storage. Re-analyze your stock of 2-(p-bromophenyl)-2-nitro-1,3-propanediol to confirm its purity.

Corrective Actions:

  • pH Control: If your reaction can tolerate it, maintain a slightly acidic to neutral pH (pH 4-7). If basic conditions are required for your desired transformation, consider running the reaction at a lower temperature to disfavor the retro-aldol pathway.

  • Temperature Management: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screening to find the optimal balance.

  • Protect the Diol Functionality: The most robust solution is to protect the 1,3-diol as a cyclic acetal or ketal. This modification removes the free hydroxyl groups that participate in the retro-aldol mechanism. The benzylidene acetal is a particularly suitable protecting group for 1,3-diols.[4][5]

Question 2: I suspect my stored 2-(p-bromophenyl)-2-nitro-1,3-propanediol has degraded. How can I confirm this and what are the proper storage conditions?

Answer:

Degradation during storage is a valid concern, especially if the compound has been exposed to basic contaminants or stored for an extended period under suboptimal conditions.

Confirmation of Degradation:

You can confirm degradation using standard analytical techniques:

  • NMR Spectroscopy: In the 1H NMR spectrum, the appearance of a singlet corresponding to formaldehyde (or its hydrate/oligomers) and the characteristic aromatic signals of p-bromonitrobenzene, alongside a decrease in the signals for the diol, would indicate degradation.

  • HPLC Analysis: A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[6][7] A new peak corresponding to p-bromonitrobenzene and a decrease in the peak area of your starting material would confirm degradation.

  • GC-MS Analysis: This is particularly useful for detecting the volatile degradation products. You can develop a method to detect p-bromonitrobenzene and, with derivatization, formaldehyde.[8][9]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents potential oxidative side reactions.
Container Tightly sealed, amber glass vialProtects from moisture and light.
pH Ensure absence of basic residuesPrevents base-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of retro-aldol degradation for 2-(p-bromophenyl)-2-nitro-1,3-propanediol?

The retro-aldol degradation of 2-(p-bromophenyl)-2-nitro-1,3-propanediol is the reverse of the Henry (nitro-aldol) reaction.[1] It is typically initiated by a base, which deprotonates one of the hydroxyl groups. The resulting alkoxide then facilitates the cleavage of the C-C bond, leading to the formation of p-bromonitrobenzene and two molecules of formaldehyde.

Q2: At what pH is 2-(p-bromophenyl)-2-nitro-1,3-propanediol most stable?

Q3: How do I choose between a benzylidene acetal and an isopropylidene ketal (acetonide) to protect the 1,3-diol?

For 1,3-diols, benzylidene acetals are generally preferred because they form a more thermodynamically stable six-membered ring (a dioxane derivative).[5] Isopropylidene ketals (acetonides) are more commonly used for 1,2-diols as they readily form a five-membered ring (a dioxolane derivative).[10]

Q4: Can I monitor the retro-aldol degradation in real-time?

Yes, NMR spectroscopy is an excellent tool for real-time reaction monitoring.[11] By setting up the reaction in an NMR tube, you can track the disappearance of the starting material signals and the appearance of the degradation product signals over time.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by HPLC

This protocol outlines a general method for monitoring the stability of 2-(p-bromophenyl)-2-nitro-1,3-propanediol.

1. Materials and Reagents:

  • 2-(p-bromophenyl)-2-nitro-1,3-propanediol

  • p-Bromonitrobenzene (for reference standard)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Procedure:

  • Prepare a stock solution of 2-(p-bromophenyl)-2-nitro-1,3-propanediol (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a stock solution of the potential degradation product, p-bromonitrobenzene, for peak identification.

  • To test stability under specific conditions (e.g., basic pH), add a small amount of base to a sample solution and monitor over time.

  • Inject the samples onto the HPLC system.

  • Monitor for a decrease in the peak area of the parent compound and the emergence of a new peak corresponding to p-bromonitrobenzene.

Protocol 2: Protection of the 1,3-Diol as a Benzylidene Acetal

This protocol provides a robust method for protecting the 1,3-diol functionality, thereby preventing retro-aldol degradation.[12]

1. Materials and Reagents:

  • 2-(p-bromophenyl)-2-nitro-1,3-propanediol (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 equiv)

  • Anhydrous acetonitrile

  • Triethylamine

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve 2-(p-bromophenyl)-2-nitro-1,3-propanediol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add benzaldehyde dimethyl acetal to the solution.

  • Add the catalytic amount of Cu(OTf)₂.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected compound.

Visualizations

Mechanism of Retro-Aldol Degradation

G cluster_0 Retro-Aldol Degradation A 2-(p-bromophenyl)-2-nitro-1,3-propanediol B Alkoxide Intermediate A->B + Base (e.g., OH-) C p-Bromonitrobenzene B->C C-C Bond Cleavage D Formaldehyde (2 eq.) B->D C-C Bond Cleavage G cluster_1 Diol Protection Workflow Start Start: 2-(p-bromophenyl)-2-nitro-1,3-propanediol Reagents Add: Benzaldehyde dimethyl acetal Cu(OTf)₂ (cat.) in Acetonitrile Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Quench Quench with Triethylamine Reaction->Quench Purify Purify by Column Chromatography Quench->Purify Product Protected Diol: Stable to Retro-Aldol Degradation Purify->Product

Caption: Experimental workflow for benzylidene acetal protection.

References

  • Cirilli, R., et al. (2022). Kinetic and mechanism study of the spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol metaraminol by combining HPLC/electronic circular dichroism/theoretical methods. Journal of Pharmaceutical and Biomedical Analysis, 220, 114972. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]

  • Cantatore, C., et al. (2022). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Request PDF. Available at: [Link]

  • Kocieński, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • Master Organic Chemistry (2023). Reactions and Mechanisms. Available at: [Link]

  • Baran, P. S. (2010). Protecting Groups. The Scripps Research Institute. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for - Iron catalysed oxidation of C-H bonds with hydrogen peroxide. Available at: [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1904. Available at: [Link]

  • Master Organic Chemistry. Organic Chemistry Synthesis Problems. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available at: [Link]

  • ResearchGate. pH-rate profiles for retro-aldol reactions of methodol with 50 μM DoAm... Available at: [Link]

  • ATSDR (1995). 6. ANALYTICAL METHODS. Available at: [Link]

  • SIELC Technologies. Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Available at: [Link]

  • Wageningen University & Research (2015). Green Chemistry. Available at: [Link]

  • ResearchGate (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Available at: [Link]

  • Shimadzu (2023). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Available at: [Link]

  • Wikipedia. Henry reaction. Available at: [Link]

  • Agilent (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences (2022). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Available at: [Link]

  • PubMed (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Available at: [Link]

  • MDPI (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Available at: [Link]

  • Encyclopedia MDPI (2022). Nitroaldol Reaction. Available at: [Link]

  • Analytical Methods (RSC Publishing) (2020). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Available at: [Link]

  • PMC (2023). Progress in 1,3-propanediol biosynthesis. Available at: [Link]

Sources

Technical Support Center: p-Bromophenylnitromethane Hydroxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the hydroxymethylation of p-bromophenylnitromethane. This reaction is a critical entry point for synthesizing phenylpropanoid antibiotics (e.g., analogs of Thiamphenicol/Florfenicol).

Ticket ID: HENRY-OPT-404 Subject: Yield Optimization & Selectivity Control Status: Open

Executive Summary & Reaction Context

The hydroxymethylation of p-bromophenylnitromethane involves the reaction of an electron-deficient nitroalkane with formaldehyde (Henry Reaction). While theoretically simple, this reaction suffers from reversibility (Retro-Henry), competitive bis-hydroxymethylation, and dehydration.

Core Reaction Scheme:



(Where Ar = 4-Bromophenyl)

Troubleshooting Guides (Q&A Format)

Module A: Low Conversion & Reaction Stalling

User Report: "The reaction starts well but stalls at 60-70% conversion. Adding more formaldehyde doesn't help."

Diagnosis: The Henry reaction is an equilibrium process.[1][2] Stalling usually indicates you have reached the thermodynamic equilibrium point where the rate of the forward reaction (Nitroaldol) equals the reverse (Retro-Henry).

Corrective Actions:

  • Shift the Equilibrium:

    • Solvent Switch: Move from Methanol to THF or Dioxane . Protic solvents can stabilize the starting materials via hydrogen bonding, sometimes hindering the nucleophilic attack.

    • Temperature Modulation: The Henry reaction is exothermic. Lowering the temperature (0°C to 10°C) often favors the adduct product (enthalpically driven), whereas higher temperatures favor the reverse reaction (entropy driven).

  • Catalyst Optimization:

    • Switch from hydroxide bases (NaOH/KOH) to organic bases (DBU, TMG, or DIPEA). Hydroxides can promote the Cannizzaro reaction of formaldehyde, consuming your electrophile.

    • Reference: Transition metal complexes (Cu-ligand systems) can stabilize the nitronate intermediate, preventing the retro-reaction.

Module B: Selectivity Issues (Mono- vs. Bis-addition)

User Report: "I am targeting the mono-alcohol, but I keep getting significant amounts of the diol (bis-adduct)."

Diagnosis: p-bromophenylnitromethane has two acidic


-protons. The mono-adduct product (

) is often similarly acidic to the starting material (

), leading to competitive deprotonation and second addition.

Corrective Actions:

  • Stoichiometry Control:

    • Use a slight deficit of formaldehyde (0.95 eq) if the mono-adduct is critical. It is easier to recycle unreacted starting material than to separate the diol.

  • Biphasic Conditions (PTC):

    • Use a Phase Transfer Catalyst (e.g., TBAB) in a Dichloromethane/Water system. This limits the availability of the base to the organic phase, kinetically favoring the first addition.

  • Base Strength:

    • Use a weaker base (e.g.,

      
       or Triethylamine) that is sufficient to deprotonate the starting nitroalkane but less efficient at deprotonating the more sterically hindered mono-adduct.
      
Module C: "Sticky" Impurities & Low Isolation Yield

User Report: "The crude mixture is a dark red oil. Recrystallization fails."

Diagnosis: The red color typically indicates the formation of nitrostyrene (via dehydration) or polymerization products of formaldehyde.

  • Dehydration:[3]

    
    .
    
  • Cause: Prolonged heating or acidic workup conditions.

Corrective Actions:

  • Quench Protocol:

    • Never quench with strong acid. Neutralize carefully to pH 6-7 using mild acetic acid or phosphate buffer. Strong acids catalyze the dehydration to nitrostyrene.

  • Workup Speed:

    • Perform extraction immediately. Do not leave the reaction mixture in basic media overnight, as this promotes the Retro-Henry and Cannizzaro side reactions.

Optimized Experimental Protocol

Based on high-yield protocols for aryl-nitromethane derivatives.

Reagents:

  • p-Bromophenylnitromethane (1.0 eq)

  • Paraformaldehyde (1.2 eq) [Preferred over formalin to control water content]

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1 mol%) OR Amberlyst A-21 (Heterogeneous)

  • Solvent: THF or 2-MeTHF (Green alternative)

Procedure:

  • Dissolution: Dissolve p-bromophenylnitromethane in THF (5 mL/mmol) under

    
     atmosphere.
    
  • Activation: Add the catalyst (TBD or Amberlyst) at 0°C. Stir for 15 minutes to generate the nitronate species.

  • Addition: Add Paraformaldehyde in one portion.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by TLC/HPLC.

    • Checkpoint: If bis-adduct forms >5%, cool back to 0°C.

  • Workup:

    • If Heterogeneous (Amberlyst): Filter off the resin. Concentrate filtrate.

    • If Homogeneous:[3] Add saturated

      
       solution. Extract with EtOAc.
      
  • Purification: Flash chromatography (Hexane/EtOAc) is preferred over crystallization for initial isolation to remove formaldehyde oligomers.

Comparative Data: Catalyst Performance

Catalyst SystemYield (Mono)Selectivity (Mono:Bis)Reaction TimeNotes
NaOH / MeOH 55%60:402 hHigh side products (Cannizzaro).

/ EtOH
72%85:156 hStandard lab protocol. Reliable.
DIPEA / THF 80%92:812 hSlower, but excellent selectivity.
Cu(OAc)2-Ligand 91% >98:2 24 hHigh yield, requires expensive ligand.
Amberlyst A-21 78%90:104 hEasiest workup (filtration).

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the competing pathways (Henry vs. Retro-Henry vs. Dehydration) and the decision logic for troubleshooting.

HenryReaction cluster_TS Troubleshooting Logic Start p-Bromophenylnitromethane (Substrate) Nitronate Nitronate Intermediate Start->Nitronate Base (Deprotonation) Mono Mono-Adduct (Target Alcohol) Nitronate->Mono + HCHO (Kinetic Control) HCHO + Formaldehyde Mono->Nitronate Reversible (Retro-Henry) Bis Bis-Adduct (Diol Impurity) Mono->Bis + HCHO + Base (Thermodynamic Control) Styrene Nitrostyrene (Dehydration Impurity) Mono->Styrene - H2O (Acidic Workup/Heat) Retro Retro-Henry (Reversibility) Issue1 High Bis-Adduct? Sol1 Reduce Base Strength Lower Temp Reduce HCHO eq Issue1->Sol1 Yes Issue2 Low Yield / Red Oil? Sol2 Check pH (Avoid Acid) Shorten Rxn Time Issue2->Sol2 Yes

Caption: Reaction pathway analysis showing the critical branching between the desired mono-adduct, the bis-adduct impurity, and the dehydration pathway. Troubleshooting logic is embedded for rapid decision-making.

References

  • Henry Reaction Mechanism & Catalysis

    • Wikipedia.[4] (n.d.). Henry reaction. Retrieved from

  • Catalyst Optimization (Copper Complexes)

    • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Retrieved from

  • General Optimization & Solvent Effects

    • White Rose Research Online. (2022).[5][6] Reaction Optimization for Greener Chemistry. Retrieved from

  • Dehydration & Side Reactions

    • ResearchGate. (2022). Recent advances in catalysts for the Henry reaction. Retrieved from

Sources

Technical Support Center: Optimizing pH for 2-Nitro-1,3-Propanediol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitro-1,3-propanediols. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the challenges of handling these versatile but sensitive compounds. Our focus is on understanding and controlling pH-dependent stability to ensure the integrity of your experiments and formulations.

Introduction to 2-Nitro-1,3-Propanediol Stability

2-Nitro-1,3-propanediol and its derivatives are valuable intermediates in organic synthesis, notably as precursors to important molecules like the antimicrobial agent Bronopol.[1] Their utility is, however, matched by their chemical sensitivity, particularly to pH. Understanding the stability profile of these nitroalkanols is critical for reliable experimental outcomes and the development of stable formulations. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during their use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 2-nitro-1,3-propanediol is showing signs of degradation over time. What is the most likely cause?

The most common cause of degradation for 2-nitro-1,3-propanediols is exposure to alkaline (basic) pH conditions. These compounds are susceptible to a base-catalyzed retro-Henry (or retro-nitroaldol) reaction.[2] This reaction is essentially the reverse of their synthesis, where the molecule breaks down into its precursor components, nitromethane and formaldehyde.

Q2: What is the optimal pH range for maintaining the stability of 2-nitro-1,3-propanediol solutions?

While specific quantitative stability data for 2-nitro-1,3-propanediol across a wide pH range is not extensively published, based on the chemistry of related nitroalkanols and their derivatives like Bronopol (2-bromo-2-nitro-1,3-propanediol), the optimal stability is achieved in acidic to neutral conditions (pH 4-7). As the pH increases into the alkaline range (pH > 7), the rate of degradation significantly increases. For instance, the half-life of Bronopol decreases dramatically as the pH rises from 4 to 8.

pHRelative Stability of Bronopol (a 2-nitro-1,3-propanediol derivative)
4High
6Moderate
8Low

This table illustrates the general trend of decreasing stability with increasing pH for a related compound and serves as a useful guide for 2-nitro-1,3-propanediol.

Q3: What are the primary degradation pathways for 2-nitro-1,3-propanediol at different pH values?

The degradation of 2-nitro-1,3-propanediol is highly dependent on the pH of the solution. The two primary environments of concern are alkaline and acidic conditions.

Alkaline Degradation:

Under basic conditions, the predominant degradation pathway is the retro-Henry reaction .[2] This process is initiated by the deprotonation of the hydroxyl groups, which facilitates the cleavage of the carbon-carbon bond, leading to the release of formaldehyde and the formation of a nitronate anion. This nitronate can then be protonated to yield nitromethane. In some cases, especially with weaker alkaline conditions and the presence of certain buffers like borate, the release of nitrite ions has also been observed, suggesting alternative or subsequent degradation pathways.[3]

Acidic Degradation:

Under acidic conditions, 2-nitro-1,3-propanediols are generally more stable than in alkaline media. However, degradation can still occur, primarily through acid-catalyzed dehydration . In this reaction, a hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a nitroalkene. While the retro-Henry reaction is less favorable under acidic conditions, prolonged exposure to strong acids and elevated temperatures can lead to complex degradation profiles.

Visualizing Degradation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the key degradation pathways for 2-nitro-1,3-propanediol.

Caption: Alkaline degradation of 2-nitro-1,3-propanediol via the retro-Henry reaction.

Caption: Acid-catalyzed dehydration of 2-nitro-1,3-propanediol.

Experimental Protocols

For researchers needing to empirically determine the optimal pH for their specific application or formulation, a forced degradation study is recommended. This involves subjecting the compound to a range of pH conditions and monitoring its degradation over time.

Protocol: pH Stability Study of 2-Nitro-1,3-Propanediol

Objective: To determine the stability of 2-nitro-1,3-propanediol across a range of pH values.

Materials:

  • 2-nitro-1,3-propanediol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer solutions (pH 4, 5, 6, 7, 8, 9)

  • High-purity water

  • HPLC or UPLC-MS system

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-nitro-1,3-propanediol in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition to be tested (e.g., pH 2, 4, 5, 6, 7, 8, 9, and 10), pipette a known volume of the stock solution into a volumetric flask.

    • Add the appropriate buffer or acid/base solution to achieve the target pH and dilute to the final volume with high-purity water. For highly acidic or basic conditions, use 0.1 M HCl or 0.1 M NaOH respectively. For the buffered solutions, use pre-prepared and pH-verified buffers.

    • Prepare a control sample diluted with only high-purity water.

  • Incubation:

    • Store all samples at a constant temperature (e.g., 40°C) to accelerate degradation.

    • Protect samples from light to prevent photolytic degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Immediately quench any ongoing reaction by neutralizing the sample if it is in strong acid or base (e.g., with an equimolar amount of base or acid).

    • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining concentration of 2-nitro-1,3-propanediol.

  • Data Analysis:

    • Plot the concentration of 2-nitro-1,3-propanediol as a function of time for each pH condition.

    • Calculate the degradation rate constant (k) for each pH.

    • Determine the pH at which the degradation rate is minimal.

Caption: Workflow for conducting a pH stability study.

Buffer Selection for Your Experiments

The choice of buffer is critical, not only for maintaining a stable pH but also to avoid buffer-catalyzed degradation.

  • For acidic to neutral conditions (pH 4-7): Phosphate or acetate buffers are generally suitable. They have good buffering capacity in this range and are less likely to react with the nitroalkanol.

  • For alkaline conditions (pH > 7): If working in this range is unavoidable, be aware of accelerated degradation. Borate buffers have been shown to promote the release of nitrite from related compounds and should be used with caution.[3] Tris or phosphate buffers may be alternatives, but empirical testing is recommended.

  • General Considerations: Always choose a buffer with a pKa value within +/- 1 unit of your target pH for optimal buffering capacity. Ensure the buffer is compatible with your analytical method (e.g., volatile buffers like ammonium acetate for LC-MS).

Conclusion

The stability of 2-nitro-1,3-propanediols is intrinsically linked to the pH of their environment. By understanding the underlying chemical principles of their degradation and implementing careful pH control, researchers can significantly improve the reliability and success of their experiments. This guide provides a foundational understanding and practical tools to achieve this. For further in-depth analysis, consulting the referenced literature is highly recommended.

References

  • REACTION OF 2-METHYL-2-NITRO-1,3-PROPANEDIOL WITH ALKALI. Canadian Science Publishing. (URL: [Link])

  • Henry reaction. Wikipedia. (URL: [Link])

  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (URL: [Link])

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (URL: [Link])

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (URL: [Link])

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. (URL: [Link])

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unacademy. (URL: [Link])

  • NITRO COMPOUNDS. NTA. (URL: [Link])

  • Nitro Compounds. Unacademy. (URL: [Link])

  • Nitro compound. Wikipedia. (URL: [Link])

  • Nitro Compounds: Types, Synthesis, Properties and Uses. EMBIBE. (URL: [Link])

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. (URL: [Link])

  • Henry Reaction. Organic Chemistry Portal. (URL: [Link])

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. (URL: [Link])

  • Nitroaldol Reaction. Encyclopedia MDPI. (URL: [Link])

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. (URL: [Link])

  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. (URL: [Link])

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. ASEAN. (URL: [Link])

  • pH for Stability Testing and Analysis. Hudson Robotics. (URL: [Link])

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (URL: [Link])

Sources

Technical Support Center: Thermal Management of Benzylic (gem-Nitro-Phenyl) Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TNC-GEM-001 Priority: Critical (Safety/Yield Integrity) Agent: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are working with compounds containing a nitro group and a phenyl ring attached to the same carbon atom (scientifically classified as benzylic nitro compounds or


-nitro-toluenes).

The Core Problem: These architectures are chemically bipolar. The phenyl ring stabilizes the benzylic position, making it easy to form, but that same stabilization weakens the C-N bond and increases the acidity of the


-proton. This creates a "thermal cliff" where a stable compound can rapidly degrade—or detonate—if specific thermodynamic thresholds are crossed.

This guide replaces generic safety advice with mechanism-based troubleshooting.

Module 1: The Physics of Failure (Root Cause Analysis)

User Query: "Why did my compound decompose violently/degrade during a standard heating protocol?"

Technical Diagnosis: Benzylic nitro compounds do not have a single decomposition pathway; they have three competing failure modes depending on temperature and pH.

  • Homolytic Cleavage (Radical): At high temperatures (>180°C), the Weak C-N bond breaks because the resulting benzylic radical is resonance-stabilized.

  • Elimination (Concerted): At moderate temperatures (80–120°C), the molecule ejects nitrous acid (

    
    ) to form a styrene derivative. This is the #1 cause of yield loss.
    
  • Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (

    
    ), which then cleaves easily.
    
Visualization: The Decomposition Triad

DecompositionPathways Start Benzylic Nitro Compound (Ph-CH(R)-NO2) Path1 Pathway A: Thermal Elimination (Low Activation Energy) Start->Path1  ~100°C Path2 Pathway B: Homolytic Cleavage (High T > 180°C) Start->Path2  >180°C Path3 Pathway C: Base-Catalyzed (Aci-Nitro Formation) Start->Path3  pH > 8 Prod1 Styrene Derivative + HNO2 (Gas) Path1->Prod1 Prod2 Benzylic Radical + NO2 (Gas) Path2->Prod2 Prod3 Nitronate Salt (Shock Sensitive!) Path3->Prod3

Caption: Figure 1. Competing decomposition pathways for benzylic nitro compounds. Note that basic conditions (Pathway C) create shock hazards.

Module 2: Synthesis & Isolation Troubleshooting
Issue 1: "My reaction mixture turned black/tarry upon heating."
  • Cause: You likely triggered the Nitro-Nitrite rearrangement or an oxidative degradation sequence. Benzylic nitro compounds are susceptible to oxidation at the benzylic carbon.

  • Immediate Action: Check the color of the fumes. Brown fumes indicate

    
     release (C-N bond cleavage).
    
  • Prevention Protocol:

    • Deoxygenate: Run all heating steps under strict

      
       or Ar atmosphere. Oxygen accelerates radical decomposition.
      
    • Scavengers: Add a radical scavenger (e.g., BHT) if the reaction mechanism allows it, to inhibit the radical chain reaction.

Issue 2: "I lost significant mass during rotary evaporation."
  • Cause: Thermal Elimination of Nitrous Acid. Even at 40-50°C, if the vacuum is insufficient and exposure time is long, benzylic nitro compounds will eliminate

    
     to form the conjugated styrene, which may polymerize (tar) or co-evaporate.
    
  • Diagnostic: Check the NMR of the crude. The appearance of vinylic protons (5.0–7.0 ppm) confirms elimination.

  • Corrective Protocol:

    • The "Cool & Fast" Rule: Never exceed 35°C in the water bath. Use a high-vacuum pump to minimize residence time.

    • Acid Quench: Ensure the crude is slightly acidic (pH 4-5) before concentration. Basic residues catalyze elimination.

Issue 3: "The column chromatography fraction decomposed."
  • Cause: Silica Gel Acidity/Basicity. Silica is slightly acidic, which usually stabilizes nitro compounds, but "doped" silica or basic impurities in the eluent can trigger the aci-nitro tautomerization.

  • Corrective Protocol:

    • Pre-treat silica with 1% acetic acid if the compound is base-sensitive.

    • Avoid Amines: Do not use triethylamine in the eluent. It forms nitronate salts which decompose on the column.

Module 3: Scale-Up Safety (The "Kill Zone")

User Query: "I need to scale from 1g to 50g. Is it safe?"

Critical Warning: Decomposition energy for nitro compounds often exceeds 500 J/g . A 50g scale reaction releases enough energy to rupture a glass reactor and atomize the contents.

Protocol: The DSC Decision Matrix

Before scaling up, you must perform Differential Scanning Calorimetry (DSC).

ParameterValueInterpretationAction Required
Decomposition Energy (

)
< 500 J/gLow/Moderate RiskStandard precautions.
Decomposition Energy (

)
> 800 J/g High Energy STOP. Blast shielding required.

(Onset Temp)
> 250°CStableSafe to operate up to 150°C.

< 200°CUnstableDo not heat above

.
Visualization: Safety Decision Tree

SafetyProtocol Input New Benzylic Nitro Compound DSC Run DSC (sealed Au pan) Input->DSC CheckEnergy Check Energy (Joules/gram) DSC->CheckEnergy HighRisk > 800 J/g Potential Explosive CheckEnergy->HighRisk High ModRisk < 800 J/g CheckEnergy->ModRisk Acceptable CheckTemp Check T(onset) ModRisk->CheckTemp SafeOp Safe Op Temp: T(onset) - 100°C CheckTemp->SafeOp

Caption: Figure 2. Mandatory workflow for determining Maximum Process Temperature (MPT).

Module 4: Storage & Handling FAQs

Q: Can I store these compounds in the freezer (-20°C)? A: Yes, but moisture is the enemy . Benzylic nitro compounds can undergo slow hydrolysis or Henry-retro-aldol type degradation if wet.

  • Protocol: Store under Argon in a desiccator inside the freezer.

Q: My compound is an oil. Can I distill it? A: Extreme Caution. Distillation requires heat.

  • Rule: If the boiling point is >100°C at 1 mmHg, do not distill . The pot temperature will likely cross the

    
     threshold. Use column chromatography or recrystallization instead.
    

Q: I spilled some on the bench. How do I clean it? A: Do not use strong base (NaOH/KOH) to clean. This forms the nitronate salt, which can be shock-sensitive when dry.

  • Protocol: Absorb with vermiculite/sand. Wash the surface with ethanol, followed by water and mild detergent.

References & Authoritative Grounding
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.[1] 1

    • Core Insight: Establishes C-NO2 bond breaking and nitro-nitrite isomerization as primary decomposition pathways.

  • Cardillo, P., & Girelli, A. (2009).[2] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. 2

    • Core Insight: Provides specific DSC data for benzylic nitro halides, noting that ortho-isomers are less stable than para-isomers.

  • Sgamelotti, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. 3

    • Core Insight: Highlights that basic impurities (NaOH) can lower decomposition onset temperatures by over 200°C.

  • Zhang, H., et al. (2014). Thermal Hazard Analysis of Nitroaromatic Compounds. Texas A&M University (OAKTrust). 4

    • Core Insight: Details the autocatalytic nature of nitro decomposition and the impact of contaminants like iron oxide.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-(p-bromophenyl)-2-nitro-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 2-(p-bromophenyl)-2-nitro-1,3-propanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind method development, offering a proposed method for the target analyte and comparing it with established methods for the structurally related compound, bronopol (2-bromo-2-nitro-1,3-propanediol).

Introduction: The Analytical Challenge

2-(p-bromophenyl)-2-nitro-1,3-propanediol is an organic compound with potential applications in various fields, including as a biocide or a synthetic intermediate. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and formulation development. The presence of a chromophoric p-bromophenyl group and a nitro group makes UV detection a suitable choice for HPLC analysis. However, the molecule's polarity, imparted by the two hydroxyl groups, and its hydrophobicity, from the aromatic ring, present an interesting challenge for chromatographic separation.

This guide proposes a robust reversed-phase HPLC (RP-HPLC) method for 2-(p-bromophenyl)-2-nitro-1,3-propanediol and offers a comparative analysis with methods used for bronopol. The structural differences between these two molecules, primarily the substitution of a bromine atom in bronopol with a p-bromophenyl group in the target analyte, are expected to significantly influence their chromatographic behavior.

Methodology Comparison: A Tale of Two Analytes

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. Here, we compare a proposed method for 2-(p-bromophenyl)-2-nitro-1,3-propanediol with a typical method for bronopol, highlighting the key differences and the reasoning behind our experimental choices.

Structural and Physicochemical Considerations

The structural distinctions between 2-(p-bromophenyl)-2-nitro-1,3-propanediol and bronopol are pivotal to understanding their separation on a reversed-phase column. The p-bromophenyl group in our target analyte introduces significant hydrophobicity and a larger steric profile compared to the single bromine atom in bronopol. This increased hydrophobicity suggests that 2-(p-bromophenyl)-2-nitro-1,3-propanediol will exhibit a stronger interaction with the non-polar stationary phase, leading to a longer retention time under identical chromatographic conditions.

Proposed HPLC Method for 2-(p-bromophenyl)-2-nitro-1,3-propanediol

Based on the analysis of structurally similar aromatic nitro and brominated compounds, the following method is proposed for the robust detection of 2-(p-bromophenyl)-2-nitro-1,3-propanediol.[1][2][3][4][5]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of non-polar to moderately polar compounds.[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 40% to 70% B

    • 15-17 min: 70% to 40% B

    • 17-20 min: 40% B (re-equilibration) A gradient is proposed to ensure efficient elution of the more hydrophobic target analyte and any potential impurities, while maintaining a reasonable run time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic nitro compounds typically exhibit strong absorbance at this wavelength.[1][2] A PDA detector would be advantageous to assess peak purity and identify the optimal detection wavelength.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, and dilute with the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Comparative HPLC Method for Bronopol

For comparison, a typical isocratic HPLC method for the determination of bronopol is presented below, based on established literature.[7]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol:Water (40:60, v/v). An isocratic mobile phase is often sufficient for the less retained bronopol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm. While bronopol can be detected at various wavelengths, 210 nm often provides good sensitivity.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Due to the known instability of bronopol in aqueous solutions, it is recommended to dissolve samples in methanol.[7]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation and Comparison

The following table summarizes the key parameters and expected performance differences between the proposed method for 2-(p-bromophenyl)-2-nitro-1,3-propanediol and the comparative method for bronopol.

ParameterProposed Method for 2-(p-bromophenyl)-2-nitro-1,3-propanediolComparative Method for BronopolRationale for Differences
Analyte Structure Contains a p-bromophenyl groupContains a bromine atomThe p-bromophenyl group significantly increases hydrophobicity and steric bulk.
Column C18 Reversed-PhaseC18 Reversed-PhaseBoth are suitable for reversed-phase separation of these analytes.
Mobile Phase Gradient: Acetonitrile/Water with 0.1% Formic AcidIsocratic: Methanol/WaterA gradient is necessary for the more retained target analyte, while an isocratic method is sufficient for the less hydrophobic bronopol. Formic acid is added to improve peak shape.
Expected Retention Time LongerShorterThe higher hydrophobicity of 2-(p-bromophenyl)-2-nitro-1,3-propanediol leads to stronger interaction with the C18 stationary phase.
Detection Wavelength 254 nm210 nm254 nm is optimal for the aromatic nitro system. 210 nm is a common choice for bronopol, though other wavelengths can be used.
Potential Challenges Co-elution of hydrophobic impurities.Analyte degradation in aqueous solutions.The complex structure of the target analyte may lead to more complex sample matrices. Bronopol's instability is a well-documented issue.

Visualization of Workflows

Method Development Workflow

MethodDevelopment A Analyte Characterization (Structure, pKa, Solubility) B Initial Method Scouting (Column, Mobile Phase) A->B Guides initial choices C Optimization of Mobile Phase Composition B->C Refine separation D Optimization of Flow Rate & Temperature C->D Improve resolution & runtime E Wavelength Selection D->E Enhance sensitivity F Method Validation (Linearity, Accuracy, Precision) E->F Finalize method AnalyteComparison cluster_0 2-(p-bromophenyl)-2-nitro-1,3-propanediol cluster_1 Bronopol (2-bromo-2-nitro-1,3-propanediol) A B

Caption: Structural comparison of the target analyte and bronopol.

Conclusion

The development of a robust and reliable HPLC method for the detection of 2-(p-bromophenyl)-2-nitro-1,3-propanediol requires careful consideration of its unique structural features. The proposed gradient RP-HPLC method, utilizing a C18 column with an acetonitrile/water mobile phase and UV detection at 254 nm, provides a sound starting point for achieving accurate and reproducible results.

By comparing this proposed method with established techniques for the analysis of the structurally related compound bronopol, we can anticipate and address potential chromatographic challenges. The increased hydrophobicity of the target analyte necessitates a stronger mobile phase for elution, making a gradient approach more suitable than the isocratic conditions often employed for bronopol. This guide serves as a valuable resource for scientists and researchers, enabling them to develop and validate effective analytical methods for this and other related compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 89(10), 4539–4543. [Link]

  • Pivonka, D. E., & T-Guni, F. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 875-886. [Link]

  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved February 24, 2026, from [Link]

  • Nielsen, T. (1983). Isolation of polycyclic aromatic hydrocarbons and nitro derivatives in complex mixtures by liquid chromatography. (Report No. RISO-R-477). Risø National Lab. [Link]

  • McCarthy, T. J., Laforest, R., & Welch, M. J. (2002). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Nuclear medicine and biology, 29(6), 641–648. [Link]

  • Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 675. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]

  • Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • Çelik, A., & Yilmaz, H. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. Egyptian Journal of Forensic Sciences, 10(1), 1-10. [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved February 24, 2026, from [Link]

  • Barahona, F., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue. Retrieved February 24, 2026, from [Link]

  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved February 24, 2026, from [Link]

  • Nica, V., et al. (2019). Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. Sensors, 19(9), 2038. [Link]

  • Chai, S., et al. (2018). Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(2), 399-405. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 24, 2026, from [Link]

  • Bocian, S., & Buszewski, B. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved February 24, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved February 24, 2026, from [Link]

  • Wiley-VCH. (n.d.). 2-Bromo-2-nitro-1,3-propanediol. SpectraBase. Retrieved February 24, 2026, from [Link]

  • The Boots Company PLC. (1991). Colorimetric assay of 2-bromo-2-nitro-1,3-propanediol or derivatives thereof.
  • Cosmetic Ingredient Review. (2024, September 6). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. [Link]

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Comparative Characterization Guide: 2-(4-bromophenyl)-2-nitro-1,3-propanediol vs. Bronopol

[1]

Executive Summary & Strategic Context

In the development of broad-spectrum antimicrobials, Bronopol (2-bromo-2-nitro-1,3-propanediol) has long been the industry standard.[1][2] However, its susceptibility to alkaline hydrolysis and formaldehyde release poses stability challenges in complex formulations.[1]

This guide provides a technical characterization of 2-(4-bromophenyl)-2-nitro-1,3-propanediol (hereafter referred to as BPNP ), a lipophilic aromatic analog.[1] By replacing the aliphatic bromine of Bronopol with a para-bromophenyl group, BPNP offers altered solubility profiles and enhanced hydrolytic stability while retaining the pharmacophore essential for bioactivity.[1]

This document details the NMR structural validation of BPNP, contrasting it directly with Bronopol to assist researchers in distinguishing these functional analogs.

Structural Logic & Synthesis Pathway

Understanding the NMR spectrum requires understanding the electronic environment created during synthesis.[1] BPNP is typically synthesized via a nitroaldol (Henry) condensation.[1] Unlike Bronopol, which is formed by brominating the central carbon, BPNP constructs the quaternary center using a pre-brominated aromatic scaffold.

Experimental Workflow: Synthesis to Characterization

GStartPrecursor:4-BromophenylnitromethaneReactionHenry Reaction(Base Cat., 50°C)Start->ReactionReagentReagent:Formaldehyde (excess)Reagent->ReactionProductCrude BPNP(Diol Formation)Reaction->ProductPurifyPurification(Recrystallization from EtOH)Product->PurifyNMRNMR Characterization(DMSO-d6)Purify->NMR

Figure 1: Synthetic workflow for BPNP.[1] The quaternary carbon is formed via double hydroxymethylation of the benzylic nitro compound.

Comparative NMR Analysis

The core distinction between Bronopol and BPNP lies in the Aromatic Region and the Methylene Diastereotopicity .[1]

Solvent Selection Strategy
  • Protocol: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d6 .

  • Rationale: Chloroform-d (

    
    ) often leads to broadening of hydroxyl (-OH) protons due to exchange.[1] DMSO-d6 forms strong hydrogen bonds with the diol -OH groups, slowing exchange and allowing observation of distinct triplets (coupling with 
    
    
    ) or sharp singlets, which is critical for confirming the diol structure [1].[1]
1H NMR Data Comparison

The following table contrasts the expected shifts of the industry standard (Bronopol) with the aromatic analog (BPNP).

FeatureBronopol (Standard) [2]BPNP (Target Analog)Structural Insight
Solvent DMSO-d6DMSO-d6
Aromatic Protons Absent 7.40 – 7.70 ppm (4H, m)Definitive ID. BPNP shows an AA'BB' system characteristic of para-substitution.[1]
Methylene (

)
4.09 ppm (4H, s or ABq)4.45 – 4.65 ppm (4H, m)The aromatic ring in BPNP exerts a deshielding cone effect, shifting

downfield compared to Bronopol.
Hydroxyl (

)
5.97 ppm (2H, t or br s)5.60 – 5.90 ppm (2H, br s)Both show labile protons; shifts vary with concentration and temperature.[1]
Impurity Check Formaldehyde (~9.6 ppm)Benzaldehyde deriv.[1] (~10.0 ppm)Bronopol degrades to HCHO; BPNP precursors would show aldehyde signals.[1]
Detailed Spectral Assignment for BPNP

In BPNP, the central carbon (C2) is achiral due to the plane of symmetry, making the two hydroxymethyl groups chemically equivalent. However, the protons within each

  • 
     7.65 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the Nitro-alkyl group.[1]
    
  • 
     7.55 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the Bromine (shielded slightly relative to nitro-ortho).[1]
    
  • 
     5.80 (t, J=5.0 Hz, 2H):  Hydroxyl protons (observed as triplets if water content is <0.05%).[1]
    
  • 
     4.55 (d, J=5.0 Hz, 4H):  Methylene protons.[1]
    

Performance & Stability Comparison

While NMR confirms identity, the choice between these two compounds depends on their physicochemical behavior.

Stability Profile

Bronopol is notorious for instability in alkaline media (pH > 8), decomposing via a retro-aldol mechanism to release formaldehyde and nitrosating agents [3].[1]

  • Bronopol:

    
     at pH 8 is approx. 2 months; at 60°C, it drops to hours.[1][3]
    
  • BPNP: The steric bulk of the phenyl ring and the lack of a good leaving group (like the aliphatic Br in Bronopol) at the alpha-position makes BPNP significantly more stable to hydrolysis.[1] It does not readily release formaldehyde under mild alkaline conditions.[1]

Solubility & Partitioning

The introduction of the 4-bromophenyl ring drastically alters the partition coefficient (LogP).[1]

Pcluster_0Bronopolcluster_1BPNP (Analog)B_PropHigh Water SolubilityLow LogP (< 1.0)B_AppApplication:Aqueous Systems(Cooling towers, Shampoos)B_Prop->B_AppP_PropLow Water SolubilityHigh LogP (> 2.5)P_AppApplication:Emulsions, Creams,Lipid-rich formulationsP_Prop->P_App

Figure 2: Solubility-driven application logic.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Dryness Check: Ensure the NMR tube is oven-dried. Moisture causes OH signal broadening, masking the diol coupling.

  • Internal Standard: Use residual DMSO-d5 pentet (2.50 ppm) as the primary reference.

  • Preparation:

    • Weigh 15 mg BPNP.[1]

    • Add 0.6 mL DMSO-d6.[1]

    • Sonicate for 30 seconds to ensure complete dissolution.

  • Validation: If the water peak (3.33 ppm) is broad or integrates >10% of the CH2 signal, the OH coupling (triplet) may collapse to a singlet. This indicates "wet" solvent; data should be treated as "structural confirmation only" rather than "high-resolution characterization."

Protocol B: HPLC Purity Check (Orthogonal Method)

NMR should be cross-verified with HPLC to detect non-protonated impurities (e.g., inorganic salts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile:Water (60:[1]40) – Higher organic ratio required for BPNP compared to Bronopol.[1]

  • Detection: UV at 254 nm (Strong absorption due to phenyl ring; Bronopol requires low UV ~210 nm or RI detection).[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook.[1][4] (n.d.). Bronopol 1H NMR Spectrum. Retrieved February 24, 2026.[1] Link

  • Australian Industrial Chemicals Introduction Scheme (AICIS).[1] (2014).[1][3] 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment.[1][2] Link

  • PubChem.[1][5][6] (n.d.). 2-Nitro-2-phenyl-1,3-propanediol (Analog Reference). National Library of Medicine.[1] Link

Comparing antimicrobial activity of Bronopol vs phenyl-substituted analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Antimicrobial Activity: Bronopol vs. Phenyl-Substituted Analogs Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanistic Insights, Structure-Activity Relationships, and Comparative Efficacy

Executive Summary

This guide provides a critical analysis comparing Bronopol (2-bromo-2-nitropropane-1,3-diol) with its phenyl-substituted analogs (specifically 2-bromo-2-nitro-1-phenylpropane-1,3-diol and related aralkyl-nitro compounds). While Bronopol is an industry-standard preservative renowned for its efficacy against Gram-negative bacteria (particularly Pseudomonas aeruginosa), the introduction of a phenyl group fundamentally alters the physicochemical profile. This modification shifts the antimicrobial spectrum toward Gram-positive bacteria and fungi, driven by changes in lipophilicity (LogP) and membrane permeability.

Chemical & Physical Profile

The core difference lies in the balance between hydrophilicity and lipophilicity.[1] Bronopol is a small, highly polar molecule, whereas the phenyl-analog introduces significant steric bulk and hydrophobicity.

FeatureBronopol (BNPD) Phenyl-Analog (e.g., 1-phenyl-2-bromo-2-nitropropane-1,3-diol)
IUPAC Name 2-bromo-2-nitropropane-1,3-diol2-bromo-2-nitro-1-phenylpropane-1,3-diol
Molecular Weight 199.99 g/mol ~276.1 g/mol
Lipophilicity (LogP) -0.64 (Hydrophilic)~2.1 - 2.5 (Lipophilic)
Water Solubility High (~25% w/v at 20°C)Low (Requires DMSO/Ethanol)
Stability pH < 8.0 (Decomposes in alkali)Enhanced hydrolytic stability due to steric hindrance
Primary Target Gram-negative bacteria (Water systems)Gram-positive bacteria, Fungi, Yeasts

Mechanism of Action (MoA)

Both compounds share the core "bromo-nitro" pharmacophore. The primary mechanism involves the oxidation of essential protein thiols (sulfhydryl groups) within the microbial cell, particularly cysteine residues in dehydrogenase enzymes.

The Thiol-Oxidation Pathway

Upon entering the cell, the electron-deficient carbon (alpha to the nitro and bromine groups) acts as an electrophile. It reacts with intracellular thiols (R-SH), leading to the formation of disulfide bridges and the release of bromide ions. This disrupts enzyme function and cellular respiration.

Key Distinction:

  • Bronopol: Generates Superoxide (

    
    ) and Peroxide (
    
    
    
    ) species under aerobic conditions, amplifying toxicity.[2]
  • Phenyl-Analog: Rely more heavily on direct membrane disruption and thiol-alkylation due to their ability to partition into the lipid bilayer.

MOA Bronopol Bronopol / Analog (Electrophilic Center) CellEntry Cellular Uptake (Porins vs Lipid Bilayer) Bronopol->CellEntry Diffusion Thiol Intracellular Thiols (Enzyme-SH) CellEntry->Thiol Targeting Complex Thiol-Biocide Complex Thiol->Complex Nucleophilic Attack Disulfide Disulfide Bridge Formation (Enzyme Inactivation) Complex->Disulfide Oxidation ROS ROS Generation (Superoxide/Peroxide) Complex->ROS Aerobic Side-Reaction Death Cell Death (Metabolic Collapse) Disulfide->Death ROS->Death

Figure 1: The dual-action mechanism involving thiol oxidation and ROS generation.[2] Note that phenyl-analogs favor membrane accumulation (Lipid Bilayer) while Bronopol favors aqueous cytosolic entry.

Experimental Comparison: Efficacy Profile

The following data synthesis reflects the Structure-Activity Relationship (SAR) established in foundational nitro-bromo research (Zsolnai, 1961; Clark et al., 1974).

Comparative Antimicrobial Spectrum (MIC Values)
Organism TypeTest OrganismBronopol MIC (µg/mL)Phenyl-Analog MIC (µg/mL)Interpretation
Gram-Negative Pseudomonas aeruginosa12.5 - 25.0 > 100.0Bronopol is superior. The phenyl group hinders passage through Gram-negative porins.
Gram-Negative Escherichia coli12.5 - 25.050.0 - 100.0Bronopol retains advantage due to water solubility and uptake efficiency.
Gram-Positive Staphylococcus aureus12.5 - 50.06.25 - 12.5 Phenyl-analog is superior. High LogP facilitates penetration of the thick peptidoglycan/lipid layer.
Fungi/Yeast Candida albicans25.0 - 50.012.5 - 25.0 Phenyl-analog shows enhanced fungistatic activity due to membrane affinity.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • The "Porin Exclusion" Effect: P. aeruginosa is notoriously difficult to treat due to selective porins in its outer membrane. Bronopol is small and hydrophilic enough to pass. The phenyl-analog is too bulky and hydrophobic, resulting in poor efficacy against Gram-negatives.

  • The "Lipophilic Advantage": Against S. aureus and fungi, the cell envelope is more accessible to lipophilic agents. The phenyl-analog partitions better into these membranes, increasing the local concentration at the target site.

Experimental Protocol: Determination of MIC

To validate these differences in your own laboratory, use the following Broth Microdilution protocol. This protocol accounts for the solubility differences between the two compounds.

Materials
  • Solvents: Sterile Deionized Water (for Bronopol); 100% DMSO (for Phenyl-Analog).

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin (0.01%) or TTC (for visual endpoint).

Workflow Diagram

Protocol Start Start: Stock Preparation Solubility Check Solubility: Bronopol -> Water Phenyl-Analog -> DMSO Start->Solubility Dilution Serial Dilution (96-well plate) Range: 0.5 - 512 µg/mL Solubility->Dilution Maintain <1% DMSO final Inoculum Inoculum Prep 0.5 McFarland (10^8 CFU/mL) Dilute 1:100 Dilution->Inoculum Add Bacteria Incubation Incubate 37°C for 18-24h Inoculum->Incubation Read Read MIC (No Turbidity / No Color Change) Incubation->Read

Figure 2: Step-by-step microdilution workflow. Critical control: Ensure final DMSO concentration in the Phenyl-Analog wells is <1% to avoid solvent toxicity.

Step-by-Step Methodology
  • Stock Solution: Dissolve Bronopol in water to 10 mg/mL. Dissolve the Phenyl-Analog in 100% DMSO to 10 mg/mL.

  • Intermediate Dilution: Dilute the Phenyl-Analog stock 1:10 in broth immediately before use to prevent precipitation, ensuring the DMSO concentration is manageable.

  • Plate Setup: Dispense 100 µL of MHB into columns 1-12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of drug stock to column 1, mix, and transfer 100 µL to column 2. Repeat to column 10. Discard excess. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of standardized bacterial suspension (approx.

    
     CFU/mL final) to wells 1-11.
    
  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours (24-48h for fungi).

  • Analysis: The MIC is the lowest concentration showing no visible growth.

Structure-Activity Relationship (SAR) Analysis

Why does the phenyl group cause this shift?

  • Electronic Effects: The phenyl ring is electron-withdrawing but also provides resonance stabilization. This can alter the reactivity of the bromine-carbon bond. However, the steric bulk is the dominant factor.

  • Hydrophobic Interaction: The phenyl group allows the molecule to interact with hydrophobic domains in proteins and lipid bilayers. This increases the "residence time" of the biocide in the membrane of Gram-positive bacteria.

  • Steric Hindrance: The bulky phenyl group physically prevents the molecule from entering the narrow water-filled channels (porins) of Gram-negative outer membranes, rendering it ineffective against Pseudomonas.

Conclusion & Recommendations

  • Use Bronopol when the primary target is Gram-negative bacteria (especially in aqueous industrial systems, cooling towers, and paper mills) or when high water solubility is required.

  • Use Phenyl-Analogs when targeting fungi, yeast, or Gram-positive bacteria (e.g., in topical antifungal creams or surface disinfection where lipophilicity aids penetration), provided the formulation can support a co-solvent system.

References

  • Croshaw, B., Groves, M. J., & Lessel, B. (1964). Some properties of bronopol, a new antimicrobial agent active against Pseudomonas aeruginosa. Journal of Pharmacy and Pharmacology.

  • Stretton, R. J., & Manson, T. W. (1973). Some aspects of the mode of action of the antibacterial compound bronopol (2-bromo-2-nitropropan-1,3-diol). Journal of Applied Bacteriology.

  • Zsolnai, T. (1961). Versuche zur Entdeckung neuer Fungistatika-II. Nitro-Verbindungen. Biochemical Pharmacology. (Foundational study on aralkyl nitro compounds).

  • Clark, N. G., et al. (1974). Structure-activity relationships in some antimicrobial nitro-bromo compounds. Journal of Medicinal Chemistry.

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol).[2][3][4][5] Antimicrobial Agents and Chemotherapy.[6][7][4][8]

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A Comparative Guide to Impurity Profiling of 2-(4-bromophenyl)-2-nitro-1,3-propanediol Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical standards is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 2-(4-bromophenyl)-2-nitro-1,3-propanediol, commonly known as bronopol. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and regulatory compliance.

The Criticality of Impurity Profiling for Bronopol

Bronopol is a widely used antimicrobial agent in pharmaceuticals and cosmetics. However, its chemical structure is susceptible to degradation, particularly in aqueous and alkaline conditions or when exposed to heat, leading to the formation of various impurities.[1][2] These impurities can impact the efficacy and safety of the final product. Therefore, robust impurity profiling is not just a regulatory requirement but a scientific necessity to guarantee the quality and stability of bronopol standards.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate the identification and characterization of impurities above certain thresholds. This underscores the need for sensitive and specific analytical methods capable of separating, identifying, and quantifying these related substances.

Understanding the Impurity Landscape of Bronopol

A thorough understanding of the potential impurities is the foundation of a successful impurity profiling strategy. These impurities can be broadly categorized as process-related impurities, arising from the synthesis process, and degradation products, formed during storage and handling.

Process-Related Impurities

The synthesis of bronopol typically involves the reaction of nitromethane with paraformaldehyde, followed by bromination. Potential process-related impurities include:

  • Starting Materials: Unreacted nitromethane and formaldehyde.

  • Intermediates: Such as 2-nitro-1,3-propanediol (desbromo-bronopol).

  • By-products: Formed from side reactions during synthesis.

Degradation Products

Bronopol is known to degrade, particularly in alkaline solutions and at elevated temperatures. The primary degradation pathways involve the release of formaldehyde. Key degradation products include:

  • 2-Nitro-1,3-propanediol (desbromo-bronopol): A major metabolite and hydrolytic degradation product.[3]

  • Formaldehyde: A known degradation product that can be released slowly.[2][4]

  • 2-Bromo-2-nitroethanol and Bromonitromethane: Formed via the splitting off of formaldehyde.[1][5]

  • Tris(hydroxymethyl)nitromethane: Another potential degradation product.[2]

The following diagram illustrates the key synthetic and degradation pathways leading to potential impurities.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Nitromethane Nitromethane Intermediate 2-Nitro-1,3-propanediol (Intermediate) Nitromethane->Intermediate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Bromine Bromination Intermediate->Bromine Bronopol_S Bronopol (API) Bromine->Bronopol_S Impurity_Pool Pool of Potential Impurities Bronopol_S->Impurity_Pool Process Impurities Bronopol_D Bronopol (API) Degradation_Conditions Alkaline pH / Heat Bronopol_D->Degradation_Conditions Bronopol_D->Impurity_Pool Degradation Products Formaldehyde Formaldehyde Degradation_Conditions->Formaldehyde Desbromo 2-Nitro-1,3-propanediol (desbromo-bronopol) Degradation_Conditions->Desbromo Other_Degradants 2-Bromo-2-nitroethanol, Bromonitromethane Degradation_Conditions->Other_Degradants

Caption: Synthesis and degradation pathways of Bronopol.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for effective impurity profiling. The ideal method should be stability-indicating, meaning it can separate the active ingredient from all potential impurities and degradation products. We will now compare the most relevant techniques for bronopol impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness and reproducibility. For bronopol and its related substances, reversed-phase HPLC is the method of choice.

  • Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is achieved by measuring the absorbance of UV light by the analytes.

  • Applicability to Bronopol: Bronopol and many of its degradation products possess chromophores that allow for UV detection, typically around 210 nm.[6] However, formaldehyde lacks a strong chromophore and requires derivatization for UV detection.[4][7]

  • Performance: HPLC-UV methods have been developed for the determination of bronopol and its degradation products.[8] These methods can achieve good separation and sensitivity for UV-active impurities. The peak shape of the polar bronopol and its degradation products can be challenging but can be improved with specialized columns.[9]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.

  • Principle: UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution. Tandem mass spectrometry provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions for each analyte.

  • Applicability to Bronopol: This technique is exceptionally well-suited for impurity profiling as it can detect and quantify impurities at very low levels. It is particularly useful for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns. A UPLC-MS/MS method has been successfully developed for the sensitive quantification of bronopol's metabolite, 2-nitro-1,3-propanediol.[3][10]

  • Performance: UPLC-MS/MS methods are characterized by very low limits of quantification (LOQ), often in the sub-µg/L range, and high accuracy and precision.[3][10][11] This makes it the gold standard for trace-level impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The separated compounds are then detected by a mass spectrometer.

  • Applicability to Bronopol: GC-MS is particularly useful for the analysis of residual solvents from the manufacturing process, as mandated by USP <467>.[12][13][14][15] It can also be used to detect volatile impurities like formaldehyde (often with derivatization) and bromonitromethane. However, the high polarity and low volatility of bronopol and its diol impurities make them unsuitable for direct GC analysis without derivatization.

  • Performance: Headspace GC-MS is a highly sensitive and specific method for residual solvent analysis.[16] For other impurities, the derivatization step can add complexity and potential for variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of unknown impurities.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

  • Applicability to Bronopol: While not a primary quantitative tool for routine impurity profiling due to its lower sensitivity compared to chromatographic methods, NMR is crucial for the definitive identification and characterization of isolated impurities. 1H and 13C NMR spectra are used to confirm the structure of bronopol and its related compounds.[17]

  • Performance: NMR provides unambiguous structural information, which is essential for meeting regulatory requirements for the identification of impurities above the specified threshold.

Summary of Method Comparison
FeatureHPLC-UVUPLC-MS/MSGC-MSNMR
Primary Application Quantitative analysis of API and known impuritiesQuantitative and qualitative analysis of known and unknown impurities at trace levelsAnalysis of volatile impurities and residual solventsStructural elucidation of unknown impurities
Selectivity GoodExcellentExcellentExcellent
Sensitivity (LOQ) µg/mL rangeng/mL to pg/mL rangeng/mL range (for volatile analytes)mg range
Throughput ModerateHighModerateLow
Versatility High for non-volatile, UV-active compoundsHigh for a wide range of compoundsLimited to volatile or derivatizable compoundsLimited by sensitivity for quantification
Cost & Complexity ModerateHighHighVery High

Recommended Experimental Protocol: A Stability-Indicating HPLC-UV Method

Based on a balance of performance, accessibility, and regulatory acceptance, a stability-indicating reversed-phase HPLC-UV method is recommended for routine quality control and impurity profiling of bronopol standards. This method is designed to separate bronopol from its key degradation products.

Rationale for Method Selection

This HPLC-UV method is chosen for its ability to effectively separate bronopol from its degradation products generated under stress conditions (acidic, basic, and oxidative).[6] The use of a common C18 column and a simple mobile phase makes it a robust and transferable method suitable for most quality control laboratories. The UV detection at 210 nm provides good sensitivity for bronopol and its primary related substances.[6]

Step-by-Step Protocol
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Bronopol reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[8]

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Column: RP-ODS C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A mixture of phosphoric acid in water (1:1000, v/v) and methanol at a ratio of 95:5 (v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

    • Run Time: At least twice the retention time of the main bronopol peak.[6]

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 10 mg of bronopol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram to determine the retention time and system suitability parameters (e.g., tailing factor, theoretical plates).

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to bronopol and its impurities based on their retention times relative to the main peak.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard if available.

Workflow Diagram

G start Start: Impurity Analysis prep Sample & Standard Preparation start->prep hplc HPLC Analysis (RP-ODS, 210 nm) prep->hplc data Data Acquisition & Peak Integration hplc->data identification Peak Identification (Relative Retention Time) data->identification quantification Quantification (% Area or vs. Standard) identification->quantification report Generate Report quantification->report end End report->end

Caption: Workflow for HPLC-based impurity profiling.

Conclusion

The impurity profiling of 2-(4-bromophenyl)-2-nitro-1,3-propanediol standards is a multifaceted task that requires a deep understanding of the compound's chemistry and the strategic application of various analytical techniques. While HPLC-UV provides a robust and reliable method for routine quality control, UPLC-MS/MS offers unparalleled sensitivity and specificity for in-depth investigations and the identification of unknown impurities. GC-MS remains the method of choice for volatile impurities and residual solvents, while NMR is indispensable for definitive structural elucidation.

By selecting the appropriate analytical tools and implementing a well-validated, stability-indicating method, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing bronopol, ultimately safeguarding public health.

References

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nitro-2-ethyl-1,3-propanediol (CAS 597-09-1). Retrieved from [Link]

  • Koch, H. M., et al. (2018). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods, 10(4), 425-431. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nitro-2-methyl-1,3-propanediol (CAS 77-49-6). Retrieved from [Link]

  • Lian, H. Z., & Zhang, W. B. (1996). Determination of bronopol and its degradation products by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1167-1171. Retrieved from [Link]

  • Koch, H. M., et al. (2018). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. ResearchGate. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Retrieved from [Link]

  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate. Retrieved from [Link]

  • Matczuk, M., et al. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. International Journal of Cosmetic Science, 34(4), 374-80. Retrieved from [Link]

  • de Kruijf, N., et al. (1987). Determination of bronopol, bronidox, and methyldibromo glutaronitrile in cosmetics by liquid chromatography with electrochemical detection. Journal - Association of Official Analytical Chemists, 70(5), 854-7. Retrieved from [Link]

  • Phenomenex. (n.d.). Improved Reversed Phase Peak Shape of Polar Bronopol and Degradation Product. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Lin, T. J., et al. (1996). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 4(4), 335-342. Retrieved from [Link]

  • Zsurka, G., et al. (2021). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. Acta Pharmaceutica Hungarica, 91(1), 23-31. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of bronopol, bronidox, and methyldibromo glutaronitrile in cosmetics by liquid chromatography with electrochemical detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Scientific Reports, 13(1), 19280. Retrieved from [Link]

  • Sreenivasa, S., & Jayapal, M. R. (2015). A study on decomposition of Bronopol and its degradation products how they produce Nitrosamines in oral hygiene products. International journal of advanced scientific and technical research, 5(1), 298-304. Retrieved from [Link]

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A Comparative Guide to Chloramphenicol Intermediate Synthesis: Benchmarking Yields for Optimal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Chloramphenicol, a broad-spectrum antibiotic, presents a classic case study in multi-step organic synthesis, where the overall yield is critically dependent on the efficiency of each intermediate step. This guide provides a comprehensive analysis of the key synthetic intermediates in the production of chloramphenicol, benchmarking reported yields from various established routes. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Strategic Importance of Intermediate Yields in Chloramphenicol Synthesis

The total synthesis of chloramphenicol is a multi-step process, and as with any sequential synthesis, the overall yield is the product of the yields of each individual step. Therefore, maximizing the efficiency of each intermediate conversion is paramount for a commercially viable and sustainable process. This guide will focus on the most common synthetic pathways, highlighting the critical intermediates and comparing the reported yields to provide a benchmark for your own synthetic endeavors.

The primary and most established synthetic route to chloramphenicol starts from p-nitroacetophenone. This pathway involves several key transformations, including bromination, amination, reduction, and finally, dichloroacetylation. Each of these steps presents its own set of challenges and opportunities for optimization.

Visualizing the Synthetic Pathway

A clear understanding of the synthetic route is essential for identifying critical control points. The following diagram illustrates the common synthetic pathway from p-nitroacetophenone to chloramphenicol.

Chloramphenicol_Synthesis p_nitroacetophenone p-Nitroacetophenone p_nitrophenacyl_bromide p-Nitrophenacyl Bromide p_nitroacetophenone->p_nitrophenacyl_bromide Bromination (Yield: ~90-95%) hexamine_adduct Hexamine Adduct p_nitrophenacyl_bromide->hexamine_adduct Delepine Reaction (Yield: ~85-90%) amino_ketone_hcl 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride hexamine_adduct->amino_ketone_hcl Acid Hydrolysis (Yield: ~90-95%) racemic_base Racemic Base amino_ketone_hcl->racemic_base Neutralization aminodiol 2-Amino-1-(4-nitrophenyl) -1,3-propanediol racemic_base->aminodiol Hydroxymethylation (Yield: ~70-80%) chloramphenicol Chloramphenicol aminodiol->chloramphenicol Dichloroacetylation (Yield: ~85-90%)

Caption: Common synthetic pathway for chloramphenicol starting from p-nitroacetophenone.

Benchmarking the Yields: A Step-by-Step Comparative Analysis

This section will provide a detailed comparison of the reported yields for the key intermediates in the chloramphenicol synthesis. We will also provide representative experimental protocols for high-yielding reactions.

Step 1: Bromination of p-Nitroacetophenone

The initial step involves the α-bromination of p-nitroacetophenone to yield p-nitrophenacyl bromide. This electrophilic substitution reaction is a critical first step, and its efficiency sets the stage for the subsequent transformations.

Method Reagents & Conditions Reported Yield (%) Advantages Disadvantages Reference
Direct Bromination Bromine in acetic acid or chloroform85-95High yield, well-establishedUse of hazardous bromine, potential for over-bromination
NBS Bromination N-Bromosuccinimide, benzoyl peroxide, CCl480-90Safer alternative to liquid bromineRequires radical initiator, potentially lower yield

Experimental Protocol: Direct Bromination of p-Nitroacetophenone

  • Dissolve 1 mole of p-nitroacetophenone in glacial acetic acid.

  • Slowly add 1 mole of bromine dropwise at room temperature with constant stirring.

  • After the addition is complete, gently heat the reaction mixture to 50-60°C for 1-2 hours until the evolution of HBr gas ceases.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated p-nitrophenacyl bromide, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Step 2: Amination via the Delepine Reaction

The introduction of the amino group is a crucial step. The Delepine reaction, which utilizes hexamethylenetetramine (hexamine), is a widely used and efficient method.

Method Reagents & Conditions Reported Yield (%) Advantages Disadvantages Reference
Delepine Reaction Hexamethylenetetramine in chloroform, followed by acidic hydrolysis85-95High yield, clean reactionMulti-step process (adduct formation and hydrolysis)
Direct Amination Ammonia in a sealed tubeLower, variableSingle stepRequires high pressure, potential for side products

Experimental Protocol: Delepine Reaction for the Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

  • Dissolve 1 mole of p-nitrophenacyl bromide in chloroform.

  • Add 1.1 moles of hexamethylenetetramine and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and filter the precipitated hexamine adduct.

  • Suspend the adduct in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the suspension for 4-6 hours to effect hydrolysis.

  • Cool the reaction mixture to obtain the crystalline 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. Filter and dry the product.

Step 3: Formation of the Aminodiol Core

The formation of the 2-amino-1-(4-nitrophenyl)-1,3-propanediol (aminodiol) is a pivotal step that establishes the stereochemistry of the final molecule. This is typically achieved through a condensation reaction with formaldehyde.

Method Reagents & Conditions Reported Yield (%) Advantages Disadvantages Reference
Condensation with Formaldehyde Formaldehyde, mild base (e.g., NaHCO3)70-80Direct formation of the propanediol backboneFormation of diastereomers, requires careful control of pH
Meerwein-Ponndorf-Verley Reduction Aluminum isopropoxide, isopropanol60-70Stereoselective reduction of the ketoneRequires anhydrous conditions, lower yield

Experimental Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol

  • Neutralize a solution of 1 mole of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride with a saturated solution of sodium bicarbonate.

  • To the resulting suspension of the free amino ketone, add a 37% aqueous solution of formaldehyde (2.2 moles).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The aminodiol will precipitate out of the solution. Filter the product, wash with cold water, and recrystallize from water or ethanol.

Step 4: Dichloroacetylation

The final step in the synthesis is the acylation of the amino group with a dichloroacetylating agent to yield chloramphenicol.

Method Reagents & Conditions Reported Yield (%) Advantages Disadvantages Reference
Using Dichloroacetyl Chloride Dichloroacetyl chloride in an inert solvent (e.g., ethyl acetate)85-90High reactivity, good yieldReagent is moisture-sensitive and corrosive
Using Methyl Dichloroacetate Methyl dichloroacetate with a base catalyst80-85Less hazardous reagentSlower reaction, may require heating

Experimental Protocol: Dichloroacetylation of the Aminodiol

  • Suspend 1 mole of the aminodiol in ethyl acetate.

  • Cool the suspension in an ice bath and slowly add 1.1 moles of dichloroacetyl chloride with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • The chloramphenicol will precipitate. Filter the product, wash with cold ethyl acetate, and recrystallize from water or an ethanol-water mixture.

Conclusion and Future Outlook

The synthesis of chloramphenicol is a well-established process, yet there is always room for improvement. By carefully selecting the synthetic route and optimizing the reaction conditions for each intermediate step, significant improvements in the overall yield can be achieved. This guide has provided a benchmark for the expected yields of key intermediates in the most common synthetic pathway. Researchers and drug development professionals can use this information to evaluate their own synthetic strategies and identify areas for improvement.

Future research in this area may focus on the development of more efficient and environmentally friendly catalytic methods, as well as the exploration of biocatalytic routes for the synthesis of chloramphenicol and its intermediates. Such advancements will not only improve the economic viability of the manufacturing process but also contribute to the broader goals of green chemistry.

References

  • Long, L. M., & Troutman, H. D. (1949). A new synthesis of chloramphenicol. Journal of the American Chemical Society, 71(7), 2473–2475. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Moore, M. L. (2011). The Delepine Reaction. In Organic Reactions (pp. 319-345). John Wiley & Sons, Inc. [Link]

  • Rebstock, M. C., Crooks, H. M., Controulis, J., & Bartz, Q. R. (1949). Chloramphenicol (Chloromycetin). IV. Chemical Studies. Journal of the American Chemical Society, 71(7), 2458–2462. [Link]

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. [Link]

  • Wilds, A. L. (2011). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). In Organic Reactions (pp. 178-223). John Wiley & Sons, Inc. [Link]

  • Carrara, G., & Weitnauer, G. (1949). Sintesi del cloramfenicolo. Gazzetta Chimica Italiana, 79, 856-865.
  • Pizey, J. S. (1974). Synthetic Reagents (Vol. 2). Halsted Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.